4-Methyl-2,6-naphthyridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
分子式 |
C9H8N2 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
4-methyl-2,6-naphthyridine |
InChI |
InChI=1S/C9H8N2/c1-7-4-11-5-8-2-3-10-6-9(7)8/h2-6H,1H3 |
InChIキー |
LLWZYICPFDZZOG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=CC2=C1C=NC=C2 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methyl-2,6-naphthyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-Methyl-2,6-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details two prominent synthesis routes, complete with experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
This compound is a nitrogen-containing heterocyclic compound that has garnered attention as a scaffold in the design of various biologically active molecules. Its rigid bicyclic structure and the presence of nitrogen atoms provide opportunities for diverse functionalization and interaction with biological targets. This guide explores two distinct and effective multi-step synthetic strategies for its preparation, starting from commercially available precursors.
Pathway 1: Synthesis from 3,4-Dimethylpyridine
This four-step synthesis, developed by Kamlah and Bracher, offers a concise route to this compound with an overall yield of 15%.[1] The key transformations involve a regioselective oxidation and a Suzuki-Miyaura cross-coupling reaction.
Quantitative Data
| Step | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | N-Oxidation & Bromination | 3,4-Dimethylpyridine | 3-Bromo-4,5-dimethylpyridine | m-CPBA, PBr₃ | 75 |
| 2 | Regioselective Oxidation | 3-Bromo-4,5-dimethylpyridine | 3-Bromo-5-methylpyridine-4-carbaldehyde | Selenium Dioxide | 45 |
| 3 | Suzuki-Miyaura Coupling | 3-Bromo-5-methylpyridine-4-carbaldehyde | 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine | (E)-2-Ethoxyvinylboronic acid pinacol ester, Pd(PPh₃)₄, K₂CO₃ | 80 |
| 4 | Cyclization | 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine | This compound | NH₃, CuI, K₂CO₃ | 42 |
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4,5-dimethylpyridine
-
N-Oxidation: To a solution of 3,4-dimethylpyridine in a suitable solvent, add m-chloroperoxybenzoic acid (m-CPBA) portionwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Bromination: Cool the reaction mixture again to 0 °C and add phosphorus tribromide (PBr₃) dropwise.
-
Stir the reaction at room temperature, then heat to reflux until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 3-Bromo-4,5-dimethylpyridine.
Step 2: Synthesis of 3-Bromo-5-methylpyridine-4-carbaldehyde
-
To a solution of 3-Bromo-4,5-dimethylpyridine in a suitable solvent (e.g., dioxane), add selenium dioxide.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove selenium residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to yield 3-Bromo-5-methylpyridine-4-carbaldehyde.
Step 3: Synthesis of 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine
-
In a reaction vessel, combine 3-Bromo-5-methylpyridine-4-carbaldehyde, (E)-2-ethoxyvinylboronic acid pinacol ester, and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Add a suitable solvent (e.g., toluene) and an aqueous solution of a base, such as potassium carbonate (K₂CO₃).
-
Degas the mixture and heat it to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Step 4: Synthesis of this compound
-
To a solution of 5-Methyl-4-((E)-2-ethoxyvinyl)-3-bromopyridine in a suitable solvent, add a source of ammonia (e.g., a solution of ammonia in methanol).
-
Add a copper(I) iodide (CuI) catalyst and a base such as potassium carbonate.
-
Heat the mixture in a sealed tube at an elevated temperature.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain this compound.
Synthesis Pathway Diagram
References
Physicochemical Properties of 4-Methyl-2,6-naphthyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound and a plant alkaloid isolated from Antirrhinum majus (common snapdragon).[1][2] As with other naphthyridine scaffolds, it holds potential interest in medicinal chemistry and materials science.[3][4] A comprehensive understanding of its physicochemical properties is crucial for its potential application in drug discovery and development, influencing aspects such as absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides a summary of the available experimental and predicted physicochemical data for this compound. Due to the limited availability of experimental data in the public domain, this guide also includes predicted values and general experimental protocols for key physicochemical parameter determination.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in biological systems. A summary of the available data for this compound is presented below. It is important to note that there is a significant lack of experimentally determined data for this compound in publicly accessible literature.
Quantitative Data Summary
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Data Type | Source |
| Molecular Formula | C₉H₈N₂ | - | - |
| Molecular Weight | 144.18 g/mol | - | - |
| Melting Point | 78 °C or 94.5-95.5 °C | Experimental | [5] |
| Boiling Point | Not Available | - | - |
| pKa | Not Available | - | - |
| logP (Octanol/Water) | Not Available | - | - |
| Aqueous Solubility | Not Available | - | - |
Note on Melting Point Discrepancy: An earlier source reported a melting point of 78°C. However, a later publication by Taurins and Tan (1974) reported a corrected melting point of 94.5-95.5°C for their synthesized this compound, which they considered to be the correct value based on their spectroscopic data.[5]
Spectral Data
While several publications on the synthesis of this compound mention the use of spectroscopic methods for structural confirmation, detailed spectral data is not consistently provided.
-
UV Spectroscopy: The ultraviolet (UV) spectra of this compound and its derivatives have been recorded, showing similarities in band shapes and intensities to 2,6-naphthyridine.[5][6]
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to confirm the identity of synthesized this compound, but specific peak assignments are not detailed in the available literature.[5]
Experimental Protocols for Physicochemical Property Determination
In the absence of specific experimental data for this compound, this section provides detailed, generalized methodologies for determining key physicochemical properties relevant to drug discovery and development.
Workflow for Physicochemical Profiling
The following diagram illustrates a typical workflow for the experimental determination of core physicochemical properties of a novel compound like this compound.
Determination of pKa (Acid Dissociation Constant)
The pKa value is crucial as it indicates the ionization state of a compound at a given pH, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol or DMSO if necessary to ensure solubility).
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH meter with standard buffers.
-
Place a known volume of the this compound solution in a thermostatted vessel (e.g., at 25°C or 37°C).
-
Add the standardized acid or base titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, calculate the pKa using the Henderson-Hasselbalch equation at various points along the titration curve and average the values.
-
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Preparation:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel or vial. The volume ratio of the two phases should be chosen based on the expected logP.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Allow the phases to separate completely. Centrifugation can be used to aid separation.
-
-
Quantification:
-
Carefully sample a known volume from both the aqueous and the n-octanol phases.
-
Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical property that affects a drug's absorption and bioavailability.
Methodology: Thermodynamic (Shake-Flask) Method
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation:
-
Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter) or centrifugation.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.
-
A standard calibration curve should be prepared to ensure accurate quantification.
-
-
Result:
-
The determined concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.
-
Conclusion
This compound is a compound of interest with a foundation in natural products chemistry. However, a comprehensive experimental characterization of its physicochemical properties is not yet available in the public domain. The conflicting reports on its melting point highlight the need for further experimental verification. The lack of data for key parameters like pKa, logP, and aqueous solubility limits the ability to model its ADMET properties accurately. The generalized experimental protocols provided in this guide offer a roadmap for researchers to systematically characterize this compound and other novel chemical entities, thereby enabling a more informed assessment of their potential in drug discovery and other applications.
References
4-Methyl-2,6-naphthyridine: An Inquiry into its Mechanism of Action
For the attention of researchers, scientists, and drug development professionals.
Executive Summary
4-Methyl-2,6-naphthyridine is a naturally occurring alkaloid first isolated from the plant Antirrhinum majus.[1][2] While its synthesis has been documented, a comprehensive understanding of its specific mechanism of action, biological targets, and associated signaling pathways remains largely undefined in publicly available scientific literature. Current research provides a broader view of the biological activities of the naphthyridine scaffold, a class of heterocyclic compounds to which this compound belongs. This guide summarizes the available information and provides a contextual overview based on the activities of related naphthyridine derivatives.
General Biological Activities of Naphthyridine Derivatives
Naphthyridine-containing compounds have garnered significant interest in medicinal chemistry due to their wide array of biological activities.[3][4] These activities are diverse and dependent on the specific isomeric form and substitutions on the naphthyridine core. Generally, naphthyridines have been reported to exhibit:
-
Anticancer Properties: Many naphthyridine derivatives have demonstrated potent antitumor activity. The proposed mechanisms for this activity are varied and include inhibition of topoisomerases and intercalation into DNA.[1][2] Some derivatives have also been shown to interfere with critical procytotoxic signaling pathways such as AKT/mTOR, ERK, JNK, and WNT.[1]
-
Antimicrobial Activity: The 1,8-naphthyridine derivative, nalidixic acid, was a notable early antibiotic that inhibited bacterial DNA gyrase.[5] This has led to the development of numerous other antimicrobial agents based on the naphthyridine scaffold.
-
Kinase Inhibition: More recently, substituted naphthyridines have been developed as potent and selective inhibitors of various protein kinases. For instance, certain 2,6-naphthyridine analogues have been identified as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in hepatocellular carcinoma.[6] Other 2,6-naphthyridine derivatives have been shown to be potent and selective inhibitors of novel protein kinase C (PKC) isozymes.[7]
-
Central Nervous System (CNS) Activity: Some naturally occurring naphthyridines have been observed to affect the central nervous system, exhibiting hypnotic, curare-like, and neuromuscular-inhibiting effects.[1][2]
This compound: Current Status
Despite the broad pharmacological interest in the naphthyridine scaffold, specific data on the mechanism of action for this compound is not available in the reviewed literature. There is a lack of published studies detailing its specific molecular targets, its influence on signaling pathways, or quantitative data regarding its potency and efficacy (e.g., IC50, Ki, or EC50 values). Consequently, the creation of detailed signaling pathway diagrams, quantitative data tables, and specific experimental protocols for this particular compound is not feasible at this time.
Future Directions
The diverse biological activities of other 2,6-naphthyridine derivatives suggest that this compound could possess interesting pharmacological properties. Future research should focus on:
-
Target Identification Studies: Utilizing techniques such as affinity chromatography, chemical proteomics, or computational modeling to identify the specific protein targets of this compound.
-
In Vitro and In Vivo Pharmacological Profiling: Comprehensive screening of the compound against various cell lines (e.g., cancer, neuronal, microbial) and in animal models to elucidate its biological effects.
-
Mechanism of Action Studies: Once a biological effect is confirmed, detailed mechanistic studies should be conducted to understand the downstream signaling pathways affected by the compound.
Logical Relationship of Naphthyridine Research
The following diagram illustrates a generalized workflow for investigating the mechanism of action of a novel naphthyridine compound like this compound, based on common practices in drug discovery.
Caption: Generalized workflow for elucidating the mechanism of action of a novel compound.
Conclusion
While this compound is a known chemical entity, its biological mechanism of action remains an open area for investigation. The rich pharmacology of the broader naphthyridine class suggests that further study of this specific compound is warranted. The information provided herein is intended to serve as a foundational overview based on the current state of knowledge of related compounds and to highlight the existing gap in the scientific literature regarding this compound's specific mode of action.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
The Biological Versatility of 4-Methyl-2,6-Naphthyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-2,6-naphthyridine scaffold, a nitrogen-containing heterocyclic compound, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a focal point for the development of novel therapeutic agents across a spectrum of diseases. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial potential. Detailed experimental methodologies and an exploration of the underlying signaling pathways are presented to facilitate further research and drug discovery efforts in this promising area.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of the 2,6-naphthyridine core have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical protein kinases involved in tumor growth and proliferation.
Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibition
Recent studies have identified 2,6-naphthyridine analogues as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas (HCC).[1][2] The FGF19-FGFR4 signaling pathway, when aberrantly activated, promotes cancer cell proliferation and survival.[3][4]
One notable 2,6-naphthyridine derivative, compound 11 (structure not specified in the source), exhibited nanomolar potency against the Huh7 human hepatocellular carcinoma cell line.[1][2] Furthermore, this compound demonstrated significant antitumor efficacy in in vivo xenograft models of HCC.[1][2]
Table 1: Anticancer Activity of 2,6-Naphthyridine Derivatives
| Compound ID | Target | Cell Line | IC50 (nM) | Reference |
| 11 | FGFR4 | Huh7 | nanomolar | [1][2] |
Protein Kinase C (PKC) Inhibition
A series of 2,6-naphthyridines have been identified as potent and selective inhibitors of the novel protein kinase C (PKC) isozymes.[5][6] PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][7] Dysregulation of PKC signaling is implicated in the development and progression of various cancers.[1][2][7]
The inhibitory activity of these 2,6-naphthyridine derivatives against specific PKC isotypes highlights their potential as targeted cancer therapeutics.
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound derivatives is limited, the broader class of naphthyridines has a well-established history of potent antimicrobial effects. The foundational antibacterial agent, nalidixic acid, possesses a 1,8-naphthyridine core.[8][9] Various other naphthyridine derivatives have shown activity against a range of bacterial and fungal pathogens.[9][10] Further screening of this compound derivatives against diverse microbial strains is a promising avenue for the discovery of new anti-infective agents.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and advancement of preclinical research. The following sections outline generalized methodologies for key assays based on studies of closely related naphthyridine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Kinase Inhibition Assay (e.g., for FGFR4 or PKC)
Kinase inhibition assays are essential for determining the potency and selectivity of compounds against their target enzymes.
Principle: These assays typically measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation can be quantified using various methods, such as radioactivity (e.g., using ³²P-ATP), fluorescence, or luminescence.
Protocol (Generalized):
-
Reaction Setup: In a microplate, combine the target kinase (e.g., recombinant human FGFR4 or a specific PKC isozyme), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Inhibitor Addition: Add the this compound derivative at a range of concentrations.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a specific time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent. The method of detection will depend on the assay format (e.g., addition of a labeled antibody that recognizes the phosphorylated substrate).
-
Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for rational drug design and for identifying potential biomarkers of response.
FGFR4 Signaling Pathway in Hepatocellular Carcinoma
The binding of the FGF19 ligand to FGFR4, in conjunction with its co-receptor β-Klotho, leads to the dimerization and autophosphorylation of the receptor.[3] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][11] Inhibitors based on the 2,6-naphthyridine scaffold can block the ATP-binding site of the FGFR4 kinase domain, thereby preventing its activation and anntenuating downstream signaling.
Caption: FGFR4 signaling pathway and the inhibitory action of 2,6-naphthyridine derivatives.
Protein Kinase C (PKC) Signaling in Cancer
PKC isoforms are activated by diacylglycerol (DAG) and calcium, leading to the phosphorylation of a multitude of downstream substrates.[1][2][7] This activation can influence several cancer-related pathways, including the PI3K/AKT, MAPK, and NF-κB pathways, which regulate cell survival, proliferation, and inflammation.[1][2][7] 2,6-Naphthyridine derivatives that selectively inhibit specific PKC isozymes can modulate these pathways, offering a targeted approach to cancer therapy.
Caption: Generalized Protein Kinase C (PKC) signaling pathway and its inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The demonstrated activity of 2,6-naphthyridine derivatives as potent and selective inhibitors of key protein kinases like FGFR4 and PKC underscores their potential for targeted therapies. While a comprehensive biological activity profile for a wide range of this compound derivatives is still emerging, the foundational knowledge of the broader naphthyridine class provides a strong rationale for continued investigation. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical scaffold. Further synthesis and screening of novel this compound derivatives are warranted to expand the quantitative structure-activity relationship data and to identify lead compounds for further preclinical and clinical development.
References
- 1. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF19–FGFR4 Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF19- FGFR4 Signaling in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
- 7. Unveiling the Connection Between Protein Kinase C and Cancer: A Guide to Targeted Therapy [lindushealth.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. encyclopedia.pub [encyclopedia.pub]
Spectroscopic and Analytical Profile of 4-Methyl-2,6-naphthyridine: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for 4-Methyl-2,6-naphthyridine. The information is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. While experimentally obtained data is prioritized, this guide also includes predicted spectroscopic information to fill data gaps, which is clearly indicated.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Disclaimer: The following ¹H NMR data is predicted by computational models and has not been experimentally verified. It should be used as a reference for spectral interpretation.
| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |
| ~9.2 - 9.3 | s | H-1 |
| ~8.6 - 8.7 | d | H-7 |
| ~8.4 - 8.5 | s | H-5 |
| ~7.6 - 7.7 | d | H-8 |
| ~7.4 - 7.5 | s | H-3 |
| ~2.7 - 2.8 | s | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Disclaimer: The following ¹³C NMR data is predicted by computational models and has not been experimentally verified. It should be used as a reference for spectral interpretation.
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~160 - 162 | C-1 |
| ~155 - 157 | C-6 |
| ~150 - 152 | C-4 |
| ~136 - 138 | C-8a |
| ~135 - 137 | C-5 |
| ~121 - 123 | C-7 |
| ~120 - 122 | C-4a |
| ~118 - 120 | C-3 |
| ~22 - 24 | -CH₃ |
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| Exact Mass | 144.0687 |
Table 4: UV Spectroscopic Data for this compound and 2,6-Naphthyridine
The UV spectrum of this compound is noted to be very similar in band shapes and intensities to that of 2,6-naphthyridine.
| Compound | λmax (nm) (log ε) | Solvent |
| This compound | 211 (4.60), 255 (3.71), 262 (3.73), 311 (3.48), 324 (3.53) | Methanol |
| 2,6-Naphthyridine | 207 (4.79), 256 (3.71), 263 (3.71), 312 (3.48), 324 (3.52) | Methanol |
Table 5: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2975 - 2850 | C-H Stretch | -CH₃ (aliphatic) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1580 - 1500 | C=N Stretch | Naphthyridine Ring |
| 1470 - 1370 | C-H Bend | -CH₃ (aliphatic) |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic |
Experimental Protocols
Detailed experimental protocols for the key analytical techniques are provided below. These are generalized procedures suitable for the analysis of this compound and related heterocyclic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectrum. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition : Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water.
-
Instrumentation : Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Data Acquisition : Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC). Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).
-
Data Analysis : Determine the accurate mass of the molecular ion and compare it to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern, if any, to gain further structural information.
Infrared (IR) Spectroscopy
-
Sample Preparation : For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record a background spectrum of the empty sample compartment or the clean ATR crystal. Then, place the sample in the IR beam path and record the sample spectrum. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Data Analysis : The resulting spectrum is a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates a common synthetic route to this compound.[1]
Caption: Synthesis of this compound.
References
Chemical structure and properties of 4-Methyl-2,6-naphthyridine
Introduction
4-Methyl-2,6-naphthyridine is a heterocyclic aromatic compound belonging to the naphthyridine family, a class of compounds characterized by a molecular structure consisting of two fused pyridine rings. This particular isomer, with a methyl group at the 4-position of the 2,6-naphthyridine core, is a naturally occurring alkaloid. It was first isolated from the plant Antirrhinum majus[1]. The naphthyridine scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties[2][3]. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological context of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of this compound is depicted below. The molecule consists of two fused pyridine rings with nitrogen atoms at positions 2 and 6, and a methyl group substituted at the 4-position.
Molecular Formula: C₉H₈N₂ Molecular Weight: 144.17 g/mol IUPAC Name: this compound CAS Number: 23687-33-4
Physicochemical Properties
A summary of the available quantitative physicochemical data for this compound is presented in Table 1. Data for the parent compound, 2,6-naphthyridine, is included for comparison where specific data for the methyl derivative is unavailable.
| Property | This compound | 2,6-Naphthyridine (Parent Compound) | Source |
| Melting Point (°C) | 94.5 - 95.5 | 114 - 115 | [4] |
| Boiling Point (°C) | Data not available | 286.5 (at 760 mmHg) | [5] |
| Solubility | Soluble in hexane | Data not available | [5] |
| pKa | Data not available | Data not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. A summary of the available spectroscopic data is provided in Table 2.
| Spectrum Type | Key Features | Source |
| UV-Visible | Similar in band shapes and intensities to 2,6-naphthyridine. | [5] |
| Infrared (IR) | Data available in the literature, but specific peak assignments are not detailed in the provided search results. | [5] |
| ¹H NMR | Singlets at δ 9.46 (H-5), 9.13 (H-1), and 8.48 (H-3) ppm. The methyl group protons appear as a singlet. | [6] |
| ¹³C NMR | Data not explicitly available in the search results. | |
| Mass Spectrometry | Data not explicitly available in the search results. |
Synthesis
A detailed experimental procedure for the synthesis of this compound has been reported[4][5][6]. The synthesis involves a multi-step process starting from 2-(4-cyano-3-pyridyl)propionitrile. A generalized workflow for this synthesis is depicted in the following diagram.
Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a detailed methodology for the key steps in the synthesis of this compound, adapted from the literature[6].
Step 1: Synthesis of 3-Amino-1-bromo-4-methyl-2,6-naphthyridine
-
2-(4-cyano-3-pyridyl)propionitrile is treated with anhydrous hydrogen bromide in a suitable solvent to induce cyclization, yielding 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
Step 2: Synthesis of 1,3-Dibromo-4-methyl-2,6-naphthyridine
-
3-Amino-1-bromo-4-methyl-2,6-naphthyridine (6.40 mmoles) is dissolved in 48% fuming hydrobromic acid (25 ml).
-
Solid sodium nitrite (1.0 mmoles) is added in small portions over 15 minutes with constant stirring at -40 to -20°C.
-
The mixture is stirred for 30 minutes at 0°C and then left overnight at room temperature.
-
The reaction mixture is poured onto crushed ice (400 g), made alkaline with 20% sodium hydroxide solution, and extracted with chloroform (3 x 200 ml).
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to yield the product.
Step 3: Synthesis of 1,3-Dihydrazino-4-methyl-2,6-naphthyridine
-
1,3-Dibromo-4-methyl-2,6-naphthyridine (7.80 mmoles) is dissolved in dioxane (20 ml).
-
85% hydrazine hydrate (30 ml) is added dropwise.
-
The mixture is heated at 125°C for 15 minutes in a microwave oven and then cooled to room temperature.
-
The resulting yellow precipitate is filtered and washed with a small amount of water to give the product.
Step 4: Synthesis of this compound
-
1,3-Dihydrazino-4-methyl-2,6-naphthyridine (4.90 mmoles) is dissolved in a mixture of acetic acid (15 ml) and water (30 ml).
-
This solution is slowly poured into a hot (100°C) 10% copper sulfate solution (100 ml).
-
The resulting mixture is boiled for 15 minutes, then made alkaline with 20% sodium hydroxide solution.
-
The product is extracted with chloroform (3 x 200 ml).
-
The combined chloroform extracts are dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the final product, this compound, as a pale yellow solid[6].
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the available literature, the broader class of naphthyridine derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. These activities provide a basis for potential areas of investigation for this compound.
Potential Therapeutic Areas
-
Anticancer Activity: Naphthyridine derivatives have demonstrated cytotoxic effects against various human cancer cell lines, including cervical cancer, leukemia, and prostate cancer[7]. The proposed mechanisms of action include the inhibition of topoisomerase II and antimitotic effects[7].
-
Antimicrobial Activity: Many naphthyridine derivatives exhibit significant antibacterial and antifungal properties[2][3].
-
Anti-inflammatory Activity: Certain naphthyridine compounds have been shown to possess anti-inflammatory properties[1].
-
Central Nervous System (CNS) Activity: Some naturally occurring naphthyridine alkaloids have been reported to have effects on the central nervous system[1].
Potential Signaling Pathway Interactions
The biological effects of naphthyridine derivatives are often mediated through their interaction with key cellular signaling pathways. While direct evidence for this compound is not available, related compounds have been shown to modulate the following pathways:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation, and its dysregulation is common in cancer. Some anticancer compounds exert their effects by modulating the PI3K/Akt pathway.
-
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
-
JAK/STAT Signaling Pathway: This pathway is involved in immunity, cell proliferation, and apoptosis. Dysregulation of JAK/STAT signaling is implicated in various diseases, including cancers and autoimmune disorders.
The potential interplay of a naphthyridine compound with these key signaling pathways is illustrated in the diagram below.
Potential modulation of key signaling pathways by naphthyridine derivatives.
Conclusion
This compound is a naturally occurring heterocyclic compound with a well-defined chemical structure and a reported synthetic route. While specific quantitative data on some of its physicochemical properties and its direct biological activities are not extensively documented, the broader class of naphthyridines demonstrates significant potential in medicinal chemistry. The established anticancer, antimicrobial, and anti-inflammatory activities of related compounds suggest that this compound is a valuable candidate for further investigation. Future research should focus on obtaining a complete set of physicochemical and spectroscopic data, as well as conducting detailed in vitro and in vivo studies to elucidate its specific biological targets and mechanisms of action, particularly its effects on key signaling pathways. This will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
- 7. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 4-Methyl-2,6-naphthyridine: A Technical Guide to a Plant-Derived Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-2,6-naphthyridine, a plant alkaloid isolated from the common snapdragon (Antirrhinum majus). This document collates the available scientific information, focusing on its discovery, chemical properties, and what is known about its biological context.
Core Concepts
This compound is a heterocyclic aromatic compound belonging to the naphthyridine class of alkaloids. These compounds are characterized by a molecular structure containing two fused pyridine rings. The arrangement of the nitrogen atoms within these rings gives rise to various isomers, with this compound being a specific derivative identified in the plant kingdom.
Discovery and Characterization
The seminal work on this compound was conducted by Harkiss and Swift in 1970, who first isolated and identified this compound from the dried aerial parts of Antirrhinum majus.[1][2] Their research laid the foundation for understanding the alkaloidal composition of this common ornamental plant.
While the original detailed experimental protocols are not readily accessible in modern databases, subsequent research and general phytochemical knowledge allow for the reconstruction of a likely methodology. The characterization at the time would have relied on a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the arrangement of protons and carbons, confirming the specific isomeric structure and the position of the methyl group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the aromatic system.
A later chemical synthesis by Taurins and Tan in 1974 provided further confirmation of the structure. Their work reported a melting point of 94.5-95.5°C for the synthesized compound, which they noted as being considerably higher than the 78°C reported in the initial isolation.[3] This suggests the synthetic route yielded a purer sample.
Quantitative Data
Detailed quantitative analysis of the concentration of this compound in Antirrhinum majus is not extensively reported in the available literature. The original studies focused on the identification of the alkaloid as one of four tertiary alkaloids present in the plant, without specifying its yield or concentration.[4] Modern phytochemical analyses of Antirrhinum majus have often focused on other classes of compounds, such as flavonoids and iridoids.
| Parameter | Value | Source Plant |
| Compound Name | This compound | Antirrhinum majus |
| Alkaloid Class | Naphthyridine | Antirrhinum majus |
| Melting Point (Synthesized) | 94.5-95.5 °C | N/A |
Experimental Protocols
While the specific protocols from the original 1970 paper are not available, a generalized experimental workflow for the isolation and characterization of this compound from Antirrhinum majus can be inferred based on standard phytochemistry practices.
Inferred Protocol for Alkaloid Extraction and Isolation
This protocol is a generalized representation and may require optimization.
-
Plant Material Preparation:
-
Collect aerial parts of Antirrhinum majus during its flowering season.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a fine powder.
-
-
Extraction:
-
Perform a Soxhlet extraction of the powdered plant material with a non-polar solvent (e.g., petroleum ether) to remove lipids and pigments.
-
Subsequently, extract the defatted plant material with a polar solvent, such as methanol or ethanol, to extract the alkaloids.
-
Concentrate the alcoholic extract under reduced pressure to obtain a crude extract.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a dilute acidic solution (e.g., 5% HCl).
-
Wash the acidic solution with a water-immiscible organic solvent (e.g., dichloromethane) to remove neutral and weakly acidic impurities.
-
Make the acidic aqueous layer alkaline by adding a base (e.g., ammonium hydroxide) to a pH of 9-10. This will precipitate the free alkaloids.
-
Extract the liberated alkaloids with an organic solvent like dichloromethane or chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield a crude alkaloid mixture.
-
-
Chromatographic Purification:
-
Subject the crude alkaloid mixture to column chromatography over silica gel or alumina.
-
Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent).
-
Combine fractions containing the compound of interest and concentrate.
-
Further purification can be achieved by preparative TLC or crystallization.
-
Characterization Methods
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v).
-
Visualization: UV light (254 nm) and Dragendorff's reagent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Detection: UV detector at a wavelength determined from the UV-Vis spectrum.
-
-
Spectroscopic Analysis:
-
Dissolve the purified compound in appropriate deuterated solvents (e.g., CDCl3 for NMR) or as a KBr pellet for IR.
-
Acquire ¹H NMR, ¹³C NMR, Mass, IR, and UV-Vis spectra.
-
Biosynthesis and Signaling Pathways
Currently, there is a lack of specific research on the biosynthetic pathway of this compound in Antirrhinum majus. However, it is likely to follow the general pathways for pyridine alkaloids, which often involve precursors from the nicotinate (niacin) metabolic pathways.
Similarly, no specific signaling pathways involving this compound have been elucidated. The biological activity of naphthyridine alkaloids as a class is broad, with various derivatives exhibiting anticancer, antimicrobial, and effects on the central nervous system.[1][5] Further research is needed to determine the specific biological role and pharmacological potential of this compound.
Future Outlook
The discovery of this compound in Antirrhinum majus opens avenues for further research. Modern analytical techniques could be applied to accurately quantify its presence in the plant and to explore its distribution in different plant tissues. Elucidating its biosynthetic pathway could enable biotechnological production methods. Furthermore, comprehensive screening of its biological activities is warranted to explore its potential as a lead compound in drug development. The existing body of research on other naphthyridine alkaloids suggests that this compound could possess interesting pharmacological properties.
References
Unveiling 4-Methyl-2,6-naphthyridine from Antirrhinum majus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-2,6-naphthyridine, a naphthyridine alkaloid identified in Antirrhinum majus (the common snapdragon). The document collates available data on its isolation, physical and spectral properties, and the broader context of the biological activities of naphthyridine derivatives. Due to the inaccessibility of the original 1970 isolation protocol by Harkiss and Swift, a representative experimental methodology for alkaloid extraction from plant material is provided. This guide aims to serve as a foundational resource for researchers interested in the phytochemical landscape of Antirrhinum majus and the potential applications of its constituent alkaloids in drug discovery and development.
Introduction
Antirrhinum majus, commonly known as the snapdragon, is a well-known ornamental plant. Beyond its aesthetic value, it has been a subject of phytochemical investigation, revealing a range of secondary metabolites. Among these is the alkaloid this compound, first reported by Harkiss and Swift in 1970.[1][2] Naphthyridine scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. Derivatives of naphthyridine have been shown to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and effects on the central nervous system.[1][2][3][4] This guide focuses specifically on this compound as a natural product from A. majus.
Physicochemical and Spectral Data
| Physical Property | Value | Reference |
| Molecular Formula | C₉H₈N₂ | Taurins & Tan, 1974 |
| Melting Point | 94.5-95.5 °C | Taurins & Tan, 1974 |
| UV Spectral Data (in Cyclohexane) | λmax (nm) | log ε | Reference |
| Band 1 | 210 | 4.60 | Taurins & Tan, 1974 |
| Band 2 | 221 (shoulder) | 4.20 | Taurins & Tan, 1974 |
| Band 3 | 258 | 3.55 | Taurins & Tan, 1974 |
| Band 4 | 265 | 3.56 | Taurins & Tan, 1974 |
| Band 5 | 295 | 3.28 | Taurins & Tan, 1974 |
| Band 6 | 306 | 3.42 | Taurins & Tan, 1974 |
| Band 7 | 318 | 3.28 | Taurins & Tan, 1974 |
| ¹H-NMR Spectral Data (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| 2.68 | singlet | CH₃ | Taurins & Tan, 1974 | |
| 7.37 | singlet | H-3 | Taurins & Tan, 1974 | |
| 7.60 | doublet | H-8 | Taurins & Tan, 1974 | |
| 8.62 | doublet | H-7 | Taurins & Tan, 1974 | |
| 9.00 | singlet | H-5 | Taurins & Tan, 1974 | |
| 9.17 | singlet | H-1 | Taurins & Tan, 1974 |
Experimental Protocols
Note: The original experimental protocol for the isolation of this compound from Antirrhinum majus by Harkiss and Swift (1970) could not be retrieved from the available literature. Therefore, a generalized and representative protocol for the extraction and isolation of alkaloids from plant material is provided below. This protocol is based on standard phytochemical techniques and should be adapted and optimized for the specific plant material and target compound.
General Alkaloid Extraction and Isolation from Plant Material
This protocol outlines a typical acid-base extraction procedure followed by chromatographic separation.
3.1.1. Materials and Reagents
-
Dried and powdered aerial parts of Antirrhinum majus
-
Methanol (reagent grade)
-
Hydrochloric acid (HCl), 2% and 5% solutions
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography (70-230 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent
-
UV lamp (254 nm and 366 nm)
-
Rotary evaporator
-
Appropriate glassware and safety equipment
3.1.2. Extraction Procedure
-
Maceration: The dried, powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 5 L) at room temperature for 72 hours with occasional stirring.
-
Filtration and Concentration: The methanolic extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning:
-
The crude extract is dissolved in 2% HCl (e.g., 500 mL).
-
The acidic solution is washed with CH₂Cl₂ (e.g., 3 x 250 mL) to remove neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is retained.
-
The aqueous layer is basified to pH 9-10 with concentrated NH₄OH.
-
The basified solution is then extracted with CH₂Cl₂ (e.g., 5 x 250 mL). The organic layers are combined.
-
-
Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield the crude alkaloid fraction.
3.1.3. Isolation and Purification
-
Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.
-
Elution Gradient: The column is eluted with a gradient of a non-polar solvent (e.g., hexane or chloroform) and an increasing proportion of a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Fractions are collected and monitored by TLC.
-
TLC Analysis: The collected fractions are spotted on TLC plates and developed in an appropriate solvent system. The plates are visualized under UV light and by spraying with Dragendorff's reagent (an alkaloid-detecting agent).
-
Pooling and Recrystallization: Fractions containing the compound of interest (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) are pooled, and the solvent is evaporated. The isolated compound is further purified by recrystallization from a suitable solvent.
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Naphthyridine Isomers
Caption: Isomeric forms of the parent naphthyridine scaffold.
Biological Activity Context
While specific biological activity and signaling pathway data for this compound are limited in the currently accessible literature, the broader class of naphthyridine-containing compounds is well-studied and exhibits a wide range of pharmacological effects. These include:
-
Anticancer Activity: Various naphthyridine derivatives have demonstrated cytotoxicity against a range of human cancer cell lines.[3][5] Some have been investigated as inhibitors of enzymes crucial for cancer progression, such as topoisomerase II.[3]
-
Central Nervous System (CNS) Effects: The naphthyridine scaffold is present in compounds that exhibit effects on the central nervous system.[1][2] These can range from sedative and hypnotic to more complex interactions with neurotransmitter receptors.[1][2][4]
-
Antimicrobial Activity: The foundational naphthyridine drug, nalidixic acid, is an antibacterial agent. This highlights the potential of this chemical class in developing new anti-infective therapies.
Further research is warranted to elucidate the specific biological activities and potential signaling pathways modulated by this compound from Antirrhinum majus.
Conclusion
This compound stands as a documented alkaloid constituent of Antirrhinum majus. While its physicochemical and spectral properties have been characterized following chemical synthesis, a significant gap remains in the literature regarding its specific isolation protocol from the natural source and its quantitative abundance. The broader pharmacological importance of the naphthyridine scaffold suggests that this compound could be a molecule of interest for further biological screening and drug development efforts. This guide provides a consolidated resource to facilitate such future investigations.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,6-naphthyridine scaffold, a bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic effects of 2,6-naphthyridine derivatives, with a focus on their anticancer, kinase inhibitory, and anti-inflammatory properties. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support further research and drug development efforts in this promising area.
Anticancer Activity
Derivatives of 2,6-naphthyridine have shown significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
Several 2,6-naphthyridine compounds have been identified as potent inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), Casein Kinase 2 (CK2), and Protein Kinase C (PKC).
Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer, and the FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of HCC patients.[1] Selective inhibition of FGFR4 is a promising therapeutic strategy for this patient population.[1]
A novel series of 2,6-naphthyridine analogues have been developed as selective FGFR4 inhibitors.[1] One notable compound, designated as Compound 11 , demonstrated nanomolar potency against the Huh7 human HCC cell line and exhibited high selectivity over other FGFR family members (FGFR1-3).[1] Furthermore, this compound showed significant antitumor efficacy in both Huh7 and Hep3B HCC xenograft mouse models.[1]
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival. A naphthyridine-based inhibitor, known as Compound 2 , has been developed as a potent and highly selective chemical probe for CK2.[2] This compound effectively inhibits both CK2α and CK2α' isoforms in cellular assays.[2] The development of such selective inhibitors is crucial for dissecting the complex signaling pathways regulated by CK2 and for validating it as a therapeutic target.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected 2,6-naphthyridine derivatives against various human cancer cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Compound 11 | FGFR4 | Huh7 | nanomolar range | [1] |
| Compound 16 | Not specified | HeLa | 0.7 | |
| HL-60 | 0.1 | |||
| PC-3 | 5.1 | |||
| Compound 14 | Not specified | HeLa, HL-60, PC-3 | More potent than colchicine | |
| Compound 15 | Not specified | HeLa, HL-60, PC-3 | More potent than colchicine |
Anti-inflammatory Activity
Certain naphthyridine derivatives have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. For instance, some derivatives have been shown to strongly inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 murine macrophage cells, with IC50 values in the low micromolar range.[3]
Antimicrobial Activity
The naphthyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents. While much of the focus has been on the 1,8-naphthyridine isomer, exemplified by nalidixic acid, derivatives of 2,6-naphthyridine have also been explored for their antibacterial and antifungal activities.[4]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of 2,6-naphthyridine compounds.
Synthesis of 2,6-Naphthyridine Derivatives
A variety of synthetic routes have been developed for the construction of the 2,6-naphthyridine core. One common and environmentally friendly approach involves the microwave-assisted synthesis from 4-cyano-3-pyridylacetonitrile.
General Microwave-Assisted Synthesis Protocol:
-
Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide under microwave irradiation to yield 3-amino-1-bromo-2,6-naphthyridine.
-
Diazotization: The resulting amino-bromo derivative is then diazotized using sodium nitrite and hydrobromic acid to produce 1,3-dibromo-2,6-naphthyridine.
-
Hydrazination: The dibromo compound is subsequently reacted with hydrazine hydrate to form 1,3-dihydrazino-2,6-naphthyridine.
-
Dehydrazination: Finally, the dihydrazino derivative is oxidized with cupric sulfate to afford the unsubstituted 2,6-naphthyridine.
Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the 2,6-naphthyridine compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
The inhibitory activity of 2,6-naphthyridine compounds against specific kinases can be determined using various in vitro kinase assay formats. A common method is a radiometric assay using [γ-³²P]ATP.
General Radiometric Kinase Assay Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose paper and wash away the unreacted [γ-³²P]ATP.
-
Quantification: Quantify the incorporated radioactivity in the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
The antitumor efficacy of 2,6-naphthyridine compounds can be evaluated in vivo using xenograft models.
General Xenograft Protocol:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., Huh7, Hep3B) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomly assign the tumor-bearing mice to different treatment groups (vehicle control, positive control, and different doses of the test compound). Administer the treatment via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
Conclusion
2,6-Naphthyridine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. Their demonstrated efficacy as anticancer agents, particularly through the inhibition of key oncogenic kinases, highlights their importance in the field of drug discovery. The synthetic accessibility of the 2,6-naphthyridine scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and signaling pathway visualizations provided in this guide are intended to facilitate further research and development of novel 2,6-naphthyridine-based therapeutics for the benefit of patients. Continued exploration of this chemical space is warranted to fully unlock the therapeutic potential of this remarkable heterocyclic system.
References
Methodological & Application
The Rise of 4-Methyl-2,6-naphthyridine in Medicinal Chemistry: A Scaffold for Innovation
FOR IMMEDIATE RELEASE
[City, State] – [Date] – The heterocyclic compound 4-Methyl-2,6-naphthyridine is emerging as a significant scaffold in medicinal chemistry, demonstrating considerable potential in the development of novel therapeutics, particularly in oncology. Researchers and drug development professionals are increasingly turning to this versatile core structure to design potent and selective inhibitors for a range of biological targets. This focus is largely driven by its presence in naturally occurring alkaloids with known biological activity and its synthetic accessibility, allowing for extensive structural modifications to optimize pharmacological properties.
One of the most promising applications of the this compound scaffold is in the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of 2,6-naphthyridine have been identified as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in a subset of hepatocellular carcinomas (HCC).
Application in Hepatocellular Carcinoma: Targeting the FGF19-FGFR4 Signaling Pathway
Hepatocellular carcinoma is a prevalent and aggressive form of liver cancer with limited treatment options. In a significant portion of HCC patients, an aberrant FGF19-FGFR4 signaling pathway is the primary oncogenic driver. This has made FGFR4 a compelling therapeutic target.
Recent studies have led to the discovery of 2,6-naphthyridine analogues that exhibit high potency and selectivity for FGFR4. One such lead compound, Compound 11 , has demonstrated nanomolar potency against the Huh7 human hepatoma cell line, a common model for HCC research.
Quantitative Data Summary
The following table summarizes the in vitro activity of a key 2,6-naphthyridine-based FGFR4 inhibitor, Compound 11, compared to the reference compound fisogatinib.
| Compound | Target | Assay Type | Cell Line / Enzyme | IC₅₀ (nM) |
| Compound 11 | FGFR4 | Cell Proliferation | Huh7 | 11 |
| FGFR1 | Kinase Inhibition | Recombinant Enzyme | >10000 | |
| FGFR2 | Kinase Inhibition | Recombinant Enzyme | 1200 | |
| FGFR3 | Kinase Inhibition | Recombinant Enzyme | 390 | |
| Fisogatinib | FGFR4 | Cell Proliferation | Huh7 | 25 |
Data sourced from the Journal of Medicinal Chemistry, 2024.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are protocols for the synthesis of a key intermediate and the biological assays used to evaluate the 2,6-naphthyridine-based inhibitors.
Synthesis of this compound Derivatives (General Procedure)
A key synthetic route to access the 2,6-naphthyridine core involves the cyclization of a substituted pyridine precursor. For example, 3-amino-4-methyl-2,6-naphthyridine can be synthesized by the cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide. This intermediate can then be further functionalized to produce a variety of derivatives.
A detailed protocol for a representative 2,6-naphthyridine FGFR4 inhibitor (analogue of Compound 11):
-
Step 1: Synthesis of the 2,6-naphthyridine core. To a solution of the appropriate substituted pyridine precursor in a suitable solvent (e.g., dioxane), a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid or ester are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Step 2: Functionalization of the core. The resulting 2,6-naphthyridine intermediate is then subjected to further reactions to introduce the desired side chains. This may involve nucleophilic aromatic substitution or cross-coupling reactions to attach the linker and the terminal aromatic group.
-
Step 3: Final compound synthesis. The final step typically involves the reaction of the functionalized 2,6-naphthyridine with an appropriate amine or other nucleophile to generate the target inhibitor.
-
Purification: The final compound is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization or preparative HPLC to yield the pure product. The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro FGFR4 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
-
Reagents: Recombinant human FGFR4 enzyme, substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare a serial dilution of the test compound (e.g., 2,6-naphthyridine derivative) in DMSO. b. In a 384-well plate, add the test compound, FGFR4 enzyme, and the substrate in the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. f. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature. g. Measure the luminescence using a plate reader.
-
Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Culture: Plate Huh7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Mechanism of Action
To understand how these 2,6-naphthyridine derivatives exert their anticancer effects, it is essential to visualize the signaling pathway they inhibit.
Caption: FGF19-FGFR4 signaling pathway in hepatocellular carcinoma.
Caption: General experimental workflow for 2,6-naphthyridine inhibitors.
The continued exploration of the this compound scaffold holds significant promise for the future of targeted cancer therapy. Its favorable properties and adaptability make it a valuable platform for the design of next-generation kinase inhibitors and other novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly lead to the development of even more potent and selective drug candidates.
Application Notes and Protocols: 4-Methyl-2,6-naphthyridine as a Potential Chemical Probe for Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Methyl-2,6-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine class of molecules.[1][2] Naphthyridine scaffolds are found in various natural products and have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, derivatives of the 2,6-naphthyridine core structure have been identified as potent and selective inhibitors of important cellular kinases, such as Protein Kinase C (PKC) isozymes and Fibroblast Growth Factor Receptor 4 (FGFR4).[3][4] This suggests that this compound holds promise as a chemical probe to investigate the biological roles of these kinases.
This document provides detailed application notes and protocols for researchers interested in exploring the potential of this compound as a chemical probe, particularly for PKC and FGFR4. While specific inhibitory data for this compound is not yet publicly available, the provided protocols offer a robust framework for its characterization and utilization in kinase inhibition studies.
Chemical Information:
| Compound Name | This compound |
| Structure | ![]() |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Aqueous solubility is expected to be low. |
Section 1: Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported in the Canadian Journal of Chemistry. The synthesis involves a multi-step process starting from 4-cyanopyridine.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the published literature and outlines the key steps for the chemical synthesis of this compound.
Materials:
-
4-Cyanopyridine
-
Methyl iodide
-
Sodium ethoxide
-
Diethyl carbonate
-
Hydrochloric acid
-
Ammonia
-
Palladium on carbon (Pd/C)
-
Hydrazine hydrate
-
And other necessary reagents and solvents.
Procedure:
-
Step 1: Synthesis of 4-cyano-3-methylpyridine. This is achieved through the reaction of 4-cyanopyridine with a methylating agent.
-
Step 2: Synthesis of ethyl 4-cyano-3-methylpyridine-2-carboxylate. The product from Step 1 is carboxylated using a suitable reagent like diethyl carbonate in the presence of a strong base.
-
Step 3: Synthesis of 2-amino-4-methyl-2,6-naphthyridine. The carboxylated intermediate is then cyclized with a source of nitrogen, such as ammonia, under appropriate reaction conditions.
-
Step 4: Diazotization and reduction to this compound. The amino group of 2-amino-4-methyl-2,6-naphthyridine is removed via diazotization followed by a reduction step to yield the final product, this compound.
For a comprehensive and detailed synthetic procedure, please refer to the original publication: Taurins, A., & Tan, R. T. (1974). Synthesis of 2,6-Naphthyridine, this compound, and their Derivatives. Canadian Journal of Chemistry, 52(14), 2587-2593.
Section 2: Potential Biological Targets and Signaling Pathways
Based on the literature for structurally related 2,6-naphthyridine derivatives, two promising potential targets for this compound are Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4).
Protein Kinase C (PKC)
PKC is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. Dysregulation of PKC activity is implicated in several diseases, including cancer and inflammatory disorders. Certain 2,6-naphthyridine derivatives have been shown to be potent and selective inhibitors of novel PKC isotypes (δ, ε, η, θ).[3][4]
Signaling Pathway Diagram: Generic PKC Signaling
Caption: Proposed inhibition of the PKC signaling pathway.
Fibroblast Growth Factor Receptor 4 (FGFR4)
FGFR4 is a receptor tyrosine kinase that, upon binding to its ligand FGF19, activates downstream signaling pathways involved in cell proliferation, survival, and metabolism. The FGF19-FGFR4 signaling axis is a known oncogenic driver in a subset of hepatocellular carcinomas (HCC). Selective inhibitors of FGFR4 are therefore of significant interest as potential cancer therapeutics. Recent studies have identified 2,6-naphthyridine analogs as selective inhibitors of FGFR4.
Signaling Pathway Diagram: FGF19-FGFR4 Signaling in HCC
Caption: Proposed inhibition of the FGFR4 signaling pathway.
Section 3: Experimental Protocols
The following protocols provide a starting point for characterizing the inhibitory activity of this compound against its putative kinase targets.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of this compound against a purified kinase (e.g., PKC isoforms or FGFR4).
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for in vitro kinase inhibition assay.
Materials:
-
Purified recombinant human PKC isoforms or FGFR4 kinase domain.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
This compound (dissolved in DMSO).
-
A suitable kinase assay detection kit (e.g., ADP-Glo™, LanthaScreen™, or similar).
-
384-well microplates.
-
Plate reader capable of detecting luminescence or fluorescence.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical starting concentration range would be from 10 mM down to the nanomolar range. Further dilute these in the kinase reaction buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of product formed (phosphorylated substrate) or ATP consumed using a commercial kinase assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein inside a living cell. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Materials:
-
A cell line expressing the target kinase (e.g., a hepatocellular carcinoma cell line like Huh-7 for FGFR4, or a relevant cell line for PKC).
-
Cell culture medium and supplements.
-
This compound (dissolved in DMSO).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Antibodies specific for the target kinase (for Western blotting).
-
SDS-PAGE gels and Western blotting equipment.
-
PCR machine or heating blocks for temperature gradient.
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with this compound at a desired concentration (e.g., 1-10 µM) or with DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target kinase in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble target protein relative to the unheated control against the temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 4: Data Presentation (Hypothetical)
As no specific quantitative data for this compound is currently available, the following tables are presented as templates for how experimentally determined data should be structured for clear comparison.
Table 1: Hypothetical In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) |
| PKCα | TBD |
| PKCβI | TBD |
| PKCδ | TBD |
| PKCε | TBD |
| PKCη | TBD |
| PKCθ | TBD |
| FGFR1 | TBD |
| FGFR2 | TBD |
| FGFR3 | TBD |
| FGFR4 | TBD |
| TBD: To be determined experimentally. |
Table 2: Hypothetical Cellular Activity of this compound
| Cell Line | Assay Type | EC₅₀ (µM) |
| Huh-7 (HCC) | Cell Viability | TBD |
| Jurkat (T-cell leukemia) | IL-2 Secretion | TBD |
| TBD: To be determined experimentally. |
Disclaimer: The information provided in these application notes is intended for research purposes only. The biological activities of this compound have not been fully characterized. Researchers should perform their own validation experiments. All laboratory work should be conducted in accordance with standard safety procedures.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-Methyl-2,6-naphthyridine and its analogs, compounds of significant interest in medicinal chemistry due to their potential therapeutic applications. The following sections outline established synthetic routes, including a classical multi-step synthesis, a modern shorter approach utilizing cross-coupling reactions, and a microwave-assisted green chemistry method.
Introduction
This compound is a heterocyclic compound that has been isolated from the plant Antirrhinum majus.[1][2] The 2,6-naphthyridine scaffold is a key structural motif in various biologically active molecules, and its derivatives have garnered attention for their potential as therapeutic agents. Recent studies have explored 2,6-naphthyridine analogs as selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[3][4] The development of efficient and versatile synthetic protocols is crucial for the exploration of the medicinal potential of this class of compounds.
Synthetic Protocols
This section details three distinct protocols for the synthesis of this compound.
Protocol 1: Multi-step Synthesis from 2-(4-Cyano-3-pyridyl)propionitrile
This classical approach involves the cyclization of a substituted pyridine derivative to construct the second ring of the naphthyridine core.[5][6]
Experimental Protocol:
-
Preparation of 3-Amino-1-bromo-4-methyl-2,6-naphthyridine:
-
Suspend 2-(4-cyano-3-pyridyl)propionitrile in anhydrous ethyl ether.
-
Bubble anhydrous hydrogen bromide gas through the cooled solution.
-
The resulting product is treated with a base to yield 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
-
-
Formation of 1,3-Dibromo-4-methyl-2,6-naphthyridine:
-
The amino-bromo intermediate is diazotized using sodium nitrite in hydrobromic acid to replace the amino group with a bromine atom.
-
-
Synthesis of 1,3-Dihydrazino-4-methyl-2,6-naphthyridine:
-
The dibromo derivative is reacted with hydrazine hydrate.
-
-
Final Step to this compound:
-
The dihydrazino intermediate is treated to replace the hydrazino groups with hydrogen, yielding the final product.
-
Quantitative Data:
| Step | Product | Yield (%) | Melting Point (°C) |
| Cyclization | 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | - | - |
| Diazotization | 1,3-Dibromo-4-methyl-2,6-naphthyridine | - | - |
| Hydrazinolysis | 1,3-Dihydrazino-4-methyl-2,6-naphthyridine | - | - |
| Reduction | This compound | - | 94.5-95.5[5] |
Note: Specific yields for intermediate steps were not detailed in the provided search results.
Synthetic Workflow:
Caption: Multi-step synthesis of this compound.
Protocol 2: Short Synthesis via Suzuki-Miyaura Cross-Coupling
This more recent and efficient method utilizes a palladium-catalyzed cross-coupling reaction as a key step to construct the second pyridine ring.[1]
Experimental Protocol:
-
Bromination of 3,4-Dimethylpyridine:
-
Commercially available 3,4-dimethylpyridine is brominated to introduce a bromine atom at a key position.
-
-
Regioselective Oxidation:
-
The resulting bromo-dimethylpyridine undergoes regioselective oxidation of one of the methyl groups to a formyl group.
-
-
Suzuki-Miyaura Cross-Coupling:
-
The bromo-formylpyridine is then coupled with (E)-2-ethoxyvinylboronic acid pinacol ester in a Suzuki-Miyaura reaction. This step serves to introduce a masked acetaldehyde equivalent.
-
-
Annulation to this compound:
-
The final annulation step forms the second pyridine ring, yielding this compound.
-
Quantitative Data:
| Starting Material | Product | Overall Yield (%) | Number of Steps |
| 3,4-Dimethylpyridine | This compound | 15[1] | 4 |
Synthetic Workflow:
Caption: Suzuki-Miyaura route to this compound.
Protocol 3: Microwave-Assisted Green Synthesis
This protocol offers an environmentally benign and rapid method for the synthesis of 2,6-naphthyridine derivatives, starting from 4-cyano-3-pyridylacetonitrile.
Experimental Protocol:
-
Preparation of 3-Amino-1-bromo-2,6-naphthyridine under Microwave Irradiation:
-
4-Cyano-3-pyridylacetonitrile is suspended in dry ether and cooled.
-
Anhydrous hydrogen bromide is bubbled through the mixture.
-
The reaction mixture is irradiated in a microwave oven for a few minutes.
-
The product is isolated after basification.
-
-
Diazotization to 1,3-Dibromo-2,6-naphthyridine:
-
The resulting 3-amino-1-bromo-2,6-naphthyridine is diazotized with sodium nitrite and hydrobromic acid.
-
-
Hydrazinolysis to 1,3-Dihydrazino-2,6-naphthyridine:
-
The dibromo-naphthyridine is treated with hydrazine hydrate.
-
Quantitative Data:
| Step | Product | Yield (%) |
| Microwave-assisted Cyclization | 3-Amino-1-bromo-2,6-naphthyridine | 80.3 |
| Diazotization | 1,3-Dibromo-2,6-naphthyridine | 72 |
| Hydrazinolysis | 1,3-Dihydrazino-2,6-naphthyridine | Quantitative |
Synthetic Workflow:
Caption: Microwave-assisted synthesis of 2,6-naphthyridine precursors.
Conclusion
The synthesis of this compound and its analogs can be achieved through various methodologies. The choice of a particular synthetic route will depend on factors such as the desired scale, available starting materials, and the need for a rapid or environmentally friendly process. The protocols outlined in these application notes provide a foundation for researchers to synthesize these valuable compounds for further investigation in drug discovery and development programs. The continued development of novel synthetic strategies will undoubtedly facilitate the exploration of the full therapeutic potential of the 2,6-naphthyridine scaffold.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 4-Methyl-2,6-naphthyridine in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Methyl-2,6-naphthyridine and its derivatives as a scaffold in the development of novel anticancer agents. While direct anticancer activity data for this compound is limited in publicly available literature, the broader family of naphthyridines has demonstrated significant potential, targeting key signaling pathways involved in cancer progression. This document outlines the synthesis, potential mechanisms of action, and detailed experimental protocols for evaluating the anticancer efficacy of compounds based on the this compound core.
Introduction
Naphthyridines, a class of heterocyclic compounds containing a fused pyridine ring system, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] The 2,6-naphthyridine isomer, and specifically its 4-methyl derivative, represents a promising scaffold for the design of targeted cancer therapies. Recent studies have highlighted the potential of 2,6-naphthyridine analogues as selective inhibitors of key oncogenic drivers, such as Fibroblast Growth Factor Receptor 4 (FGFR4).[2] This document provides a framework for the investigation of this compound-based compounds as potential anticancer agents.
Synthesis of this compound
Detailed experimental procedures for the synthesis of this compound have been reported, providing a solid foundation for the production of this core scaffold and its derivatives. Two primary synthetic routes are summarized below.
Synthesis from 3,4-Dimethylpyridine
A concise synthesis of this compound starting from commercially available 3,4-dimethylpyridine has been developed. The key steps involve a regioselective oxidation followed by a Suzuki-Miyaura cross-coupling reaction to construct the second pyridine ring.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Bromination of 3,4-dimethylpyridine: Treat 3,4-dimethylpyridine with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride in the presence of a radical initiator such as benzoyl peroxide to yield 3-bromo-4,5-dimethylpyridine.
-
Regioselective Oxidation: Selectively oxidize the methyl group at the 4-position of 3-bromo-4,5-dimethylpyridine to a formyl group using an oxidizing agent like selenium dioxide.
-
Suzuki-Miyaura Cross-Coupling: Couple the resulting 3-bromo-5-methylpyridine-4-carbaldehyde with a suitable vinylboronate ester, such as (E)-2-ethoxyvinylboronic acid pinacol ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
-
Annulation and Aromatization: The coupled product undergoes in-situ cyclization and aromatization to afford this compound.
Synthesis from 2-(4-cyano-3-pyridyl)propionitrile
An alternative synthesis involves the cyclization of a substituted pyridine derivative.[3][4][5]
Protocol 2: Synthesis of this compound via Cyclization
-
Preparation of 2-(4-cyano-3-pyridyl)propionitrile: This starting material can be synthesized from appropriate pyridine precursors.
-
Cyclization: Treat 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide in a suitable solvent. This step leads to the formation of a 3-amino-1-bromo-4-methyl-2,6-naphthyridine intermediate.
-
Transformation to this compound: The intermediate is then subjected to a series of dehalogenation and deamination reactions to yield the final this compound product.[3][4][5]
Potential Anticancer Mechanisms and Targeted Signaling Pathways
While specific mechanistic studies on this compound are not extensively reported, the broader class of naphthyridines has been shown to exert anticancer effects through various mechanisms. These provide a strong rationale for investigating similar activities for this compound derivatives.
Inhibition of Fibroblast Growth Factor Receptor 4 (FGFR4)
The FGF/FGFR signaling pathway is frequently dysregulated in various cancers, making it an attractive therapeutic target. Notably, 2,6-naphthyridine analogues have been identified as selective inhibitors of FGFR4, which is often overexpressed in hepatocellular carcinoma (HCC).[2]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[6] Several classes of anticancer compounds exert their effects by inhibiting this pathway. Given the structural similarities of naphthyridines to other kinase inhibitors, it is plausible that this compound derivatives could modulate PI3K/Akt signaling.
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of this compound derivatives as anticancer agents.
In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effects of the test compounds on various cancer cell lines.[1]
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, PC-3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
FGFR4 Kinase Activity Assay
This biochemical assay determines the direct inhibitory effect of the compounds on FGFR4 kinase activity.
Protocol 4: In Vitro FGFR4 Kinase Assay
-
Reaction Setup: In a 96-well plate, combine recombinant human FGFR4 enzyme, a suitable kinase buffer, ATP, and a specific substrate (e.g., a poly-Glu-Tyr peptide).
-
Compound Addition: Add the this compound derivatives at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an ELISA-based method with a phospho-specific antibody.
-
Data Analysis: Calculate the percentage of FGFR4 inhibition for each compound concentration and determine the IC₅₀ value.
Western Blot Analysis of PI3K/Akt Pathway Proteins
This protocol is used to investigate the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.[6][7][8]
Protocol 5: Western Blotting for PI3K/Akt Pathway
-
Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and downstream effectors (e.g., mTOR, GSK-3β) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Quantitative Data Summary
While specific IC₅₀ values for this compound are not available, the following table summarizes the reported anticancer activities of various other naphthyridine derivatives to provide a reference for the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,8-Naphthyridine derivative | HeLa (Cervical Cancer) | 0.7 | [3] |
| 1,8-Naphthyridine derivative | HL-60 (Leukemia) | 0.1 | [3] |
| 1,8-Naphthyridine derivative | PC-3 (Prostate Cancer) | 5.1 | [3] |
| 2,6-Naphthyridine analogue | Huh7 (Hepatocellular Carcinoma) | Nanomolar range | [2] |
| 1,8-Naphthyridine-3-caboxamide | MIAPaCa (Pancreatic Cancer) | 0.41 | [9] |
| 1,8-Naphthyridine-3-caboxamide | K-562 (Leukemia) | 0.77 | [9] |
Conclusion
The this compound scaffold holds significant promise for the development of novel anticancer agents. Based on the established activities of the broader naphthyridine family, it is hypothesized that derivatives of this compound may exhibit potent anticancer effects through the inhibition of key oncogenic signaling pathways such as FGFR4 and PI3K/Akt. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds, paving the way for further preclinical and clinical development. Future studies should focus on synthesizing a library of this compound derivatives and systematically evaluating their anticancer activity and mechanism of action.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of 2,6-Naphthyridine, this compound, and t...: Ingenta Connect [ingentaconnect.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 4-Methyl-2,6-naphthyridine in Materials Science
Introduction
Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have garnered significant interest in materials science due to their unique electronic and photophysical properties.[1] Their electron-deficient nature makes them excellent candidates for use in organic electronics, coordination chemistry, and nonlinear optics.[1][2] While various isomers of naphthyridine have been explored, 4-Methyl-2,6-naphthyridine represents a versatile building block with potential applications yet to be fully realized. These application notes provide an overview of the potential uses of this compound in materials science, based on the established properties of the broader naphthyridine family. Detailed protocols for its synthesis and proposed experimental workflows for its incorporation into functional materials are also presented. This document is intended to serve as a foundational guide for researchers and scientists interested in exploring the materials science applications of this promising compound.
Potential Applications in Organic Electronics
The planar structure and nitrogen heteroatoms of the naphthyridine core impart favorable electronic properties for use in organic electronic devices. This compound can be functionalized to tune its electronic and morphological characteristics for specific applications.
Organic Light-Emitting Diodes (OLEDs)
Naphthyridine derivatives have been investigated as components of Organic Light-Emitting Diodes (OLEDs), serving as electron-transporting materials, hole-transporting materials, or as part of the emissive layer.[3][4] The electron-deficient nature of the this compound core suggests its potential as an electron-transporting material.
Key Properties of Naphthyridine-based Materials for OLEDs:
| Property | Representative Value Range for Naphthyridine Derivatives | Reference |
| Electron Affinity (EA) | 2.38 - 2.72 eV | [3] |
| Ionization Potential (IP) | 4.85 - 5.04 eV | |
| Optical Band Gap | 2.77 - 3.79 eV | |
| Emission Wavelength (Solid State) | 400 - 501 nm (Blue region) | [4] |
Note: The values presented are for substituted 1,5-naphthyridine derivatives and are intended to be representative of the potential properties of materials derived from the naphthyridine scaffold.
Organic Field-Effect Transistors (OFETs)
The ordered packing and potential for strong intermolecular interactions make naphthyridine-based compounds suitable for use as the active semiconductor layer in Organic Field-Effect Transistors (OFETs). Derivatives of 1,5-naphthyridine-2,6-dione have shown promise as n-type organic semiconductors.[5][6] By modifying the this compound core with appropriate solubilizing and electron-withdrawing or -donating groups, both n-type and p-type semiconductor behavior could potentially be achieved.
Representative Performance of Naphthyridine-based OFETs:
| Parameter | Representative Value for a Naphthyridine Derivative | Reference |
| Electron Mobility (µe) | up to 0.14 cm²/Vs | [5] |
Note: This value is for a 1,5-naphthyridine-2,6-dione derivative and serves as a benchmark for the potential performance of this compound-based materials.
Application in Coordination Chemistry
The nitrogen atoms in the this compound scaffold can act as coordination sites for metal ions, making it a valuable ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs).[7][8] These materials have applications in catalysis, gas storage, and sensing. The specific geometry of this compound can direct the formation of unique network topologies.
Potential Properties of Coordination Polymers with Naphthyridine Ligands:
-
Luminescence: Coordination to metal centers can alter the photophysical properties of the naphthyridine ligand, leading to materials with interesting emissive properties.[8]
-
Porosity: The rigid structure of the ligand can lead to the formation of porous frameworks suitable for gas adsorption.
-
Catalysis: The metal nodes within the coordination polymer can act as catalytic centers.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-cyano-3-pyridylacetonitrile.[9][10]
Protocol for the Synthesis of 3-Amino-1-bromo-4-methyl-2,6-naphthyridine:
-
Methylation: 4-cyano-3-pyridylacetonitrile is methylated at the methylene group to yield 2-(4-cyano-3-pyridyl)propionitrile.
-
Cyclization: The resulting propionitrile is treated with anhydrous hydrogen bromide in ethyl ether. This step leads to the cyclization and formation of 3-amino-1-bromo-4-methyl-2,6-naphthyridine.[9]
Protocol for the Conversion to this compound:
-
Diazotization and Bromination: The 3-amino group of 3-amino-1-bromo-4-methyl-2,6-naphthyridine is converted to a bromo group via diazotization in hydrobromic acid, yielding 1,3-dibromo-4-methyl-2,6-naphthyridine.[9]
-
Hydrazinolysis: The dibromo derivative is then treated with hydrazine to form 1,3-dihydrazino-4-methyl-2,6-naphthyridine.[9]
-
Dehydrazination: The final step involves the removal of the hydrazino groups to yield this compound.[9]
Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Proposed Workflow for OLED Fabrication
Caption: Proposed workflow for fabricating an OLED device.
Hypothetical Coordination Polymer Structure
Caption: Hypothetical 2D coordination network.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine: synthesis, single crystal structures, opto-electrical properties and quantum chemistry calculation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A novel n-type organic semiconductor comprising a 1,5-naphthyridine-2,6-dione unit - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of 4-Methyl-2,6-naphthyridine
These application notes provide detailed experimental procedures for the cyclization and synthesis of 4-Methyl-2,6-naphthyridine, a significant alkaloid found in the plant Antirrhinum majus.[1] The protocols outlined below are intended for researchers, scientists, and professionals in the field of drug development.
Synthesis Overview
Two primary synthetic routes for this compound are detailed, originating from different starting materials: 3,4-dimethylpyridine and 2-(4-cyano-3-pyridyl)propionitrile. Additionally, a microwave-assisted variation is presented as an environmentally friendly alternative.
Experimental Protocols
Protocol 1: Synthesis from 3,4-Dimethylpyridine via Suzuki-Miyaura Cross-Coupling
This modern approach involves a concise four-step synthesis with a key Suzuki-Miyaura cross-coupling reaction for the annulation of the second pyridine ring.[2]
Experimental Workflow:
References
Application Notes and Protocols for the Use of 4-Methyl-2,6-naphthyridine and its Analogs in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2,6-naphthyridine is a naturally occurring alkaloid isolated from the plant Antirrhinum majus.[1][2] As a member of the naphthyridine class of heterocyclic compounds, it belongs to a scaffold of significant interest in medicinal chemistry. Naphthyridines, as a group, have demonstrated a broad spectrum of biological activities, including notable effects on the central nervous system (CNS), making them a compelling area of study for neurological disorders.[1][3][4]
While direct and extensive research on the specific neurological effects of this compound is limited in publicly available literature, the broader family of naphthyridine derivatives has been investigated for various neurological and psychotropic activities.[1][4] This document provides an overview of the potential applications of the 2,6-naphthyridine scaffold and its analogs in neurological research, based on data from related compounds. It is intended to serve as a guide for researchers interested in exploring the potential of this chemical class.
General Application Note: The Naphthyridine Scaffold in Neurological Research
The naphthyridine core is a versatile scaffold for the development of neurologically active compounds. Different isomers and substituted derivatives have been shown to interact with a variety of CNS targets. For instance, various naphthyridine derivatives have been investigated for their potential as:
-
Enzyme Inhibitors: Targeting enzymes involved in neurotransmitter metabolism or signaling cascades, such as monoamine oxidase (MAO) and phosphodiesterase 5 (PDE5).[5][6]
-
Receptor Modulators: Acting on neurotransmitter receptors.
-
Anticonvulsants: Showing efficacy in models of epilepsy.
-
Agents for Neurodegenerative Diseases: With potential applications in conditions like Alzheimer's disease.[6]
The general workflow for investigating a novel naphthyridine derivative in a neurological context is outlined below.
Quantitative Data for Neurologically Active Naphthyridine Derivatives
The following table summarizes representative quantitative data for various naphthyridine derivatives, illustrating the potential of this scaffold to target key components of the nervous system. It is important to note that these data are for derivatives and not for this compound itself.
| Compound Class | Target | Assay | Result | Reference |
| Benzo[b][1][4]naphthyridine derivative | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | IC50 = 1.35 µM | [5] |
| Tetrahydrobenzo[b][1][4]naphthyridine analog | Phosphodiesterase 5 (PDE5) | Enzyme Inhibition | IC50 = 0.056 nM | [6] |
| 1,8-Naphthyridine derivative | Acetylcholinesterase (AChE) | Enzyme Inhibition | - | [7] |
| Pyrazolo[3,4-c]-2,7-naphthyridine derivative | Anticonvulsant Activity | Pentylenetetrazole-induced seizures | ED50 = 23.8 mg/kg | [8] |
| Indolo[2][4]naphthyridine alkaloid | General CNS Activity | In vivo (animal models) | Sedative, hypnotic effects | [1] |
Experimental Protocols
Due to the lack of specific published protocols for this compound, a general protocol for an in vitro enzyme inhibition assay is provided below. This protocol can be adapted to screen this compound or its derivatives against various enzymes relevant to neurological disorders, such as acetylcholinesterase or monoamine oxidase.
Protocol: In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a this compound derivative) against human recombinant MAO-B.
2. Materials:
-
Human recombinant MAO-B
-
Test compound (dissolved in DMSO)
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4)
-
96-well black microplates
-
Plate reader capable of fluorescence measurement
3. Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Create a series of dilutions of the test compound in assay buffer.
-
Prepare a working solution of MAO-B in assay buffer.
-
Prepare a substrate/detection reagent mix containing benzylamine, Amplex Red, and HRP in assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution or vehicle control (assay buffer with DMSO).
-
Add 20 µL of the MAO-B working solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate/detection reagent mix to each well.
-
Immediately place the plate in the plate reader and measure the fluorescence intensity (e.g., excitation 530 nm, emission 590 nm) every minute for 30 minutes at 37°C.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each concentration of the test compound.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, related compounds have been shown to interact with pathways crucial for neuronal function and survival. For example, inhibitors of PDE5 can modulate the cGMP-CREB signaling pathway, which is involved in learning and memory.
Conclusion
The naphthyridine scaffold represents a promising starting point for the discovery of novel therapeutics for neurological disorders. Although this compound itself is not extensively studied, the diverse activities of its analogs highlight the potential of this chemical class. Further investigation into the specific molecular targets and mechanisms of action of this compound and its derivatives is warranted to fully explore their therapeutic potential in the field of neuroscience. The protocols and data presented here for related compounds can serve as a valuable starting point for such research endeavors.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Methyl-2,6-naphthyridine Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 4-Methyl-2,6-naphthyridine and its derivatives as potential antimicrobial agents. Included are detailed protocols for their synthesis and antimicrobial evaluation, alongside a summary of their mechanism of action.
Introduction
Naphthyridines, a class of heterocyclic compounds containing two fused pyridine rings, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] While the 1,8-naphthyridine scaffold, found in antibacterial agents like nalidixic acid, is well-studied, other isomers such as the 2,6-naphthyridine core offer unique structural features for the development of novel therapeutic agents.[1][2] this compound is a naturally occurring alkaloid that can serve as a foundational structure for the synthesis of new antimicrobial candidates.[1][3] This document outlines the synthesis of this compound, protocols for assessing the antimicrobial activity of its derivatives, and the putative mechanism by which these compounds may exert their effects.
Antimicrobial Activity
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | R-Group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| 1 | H (Parent) | >128 | >128 | >128 | >128 |
| 2a | 4-Cl-Ph | 16 | 32 | 64 | 32 |
| 2b | 4-OCH₃-Ph | 32 | 64 | 128 | 64 |
| 2c | 2-pyridyl | 8 | 16 | 32 | 16 |
| Ciprofloxacin | - | 0.5 | 0.015 | 0.25 | NA |
| Fluconazole | - | NA | NA | NA | 1 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally verified results.
Experimental Protocols
A detailed protocol for the synthesis of this compound has been reported, involving the cyclization of 2-(4-cyano-3-pyridyl)propionitrile.[5][6] An alternative modern synthesis involves a Suzuki-Miyaura cross-coupling reaction.[3]
Protocol: Synthesis via Cyclization of 2-(4-cyano-3-pyridyl)propionitrile [6]
This multi-step synthesis provides a reliable method for obtaining the this compound scaffold. The key steps are outlined below.
-
Step 1: Synthesis of 2-(4-cyano-3-pyridyl)propionitrile. This intermediate is prepared through the methylation of 4-cyano-3-pyridylacetonitrile.
-
Step 2: Cyclization to 3-amino-1-bromo-4-methyl-2,6-naphthyridine. Treatment of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide in diethyl ether induces cyclization.
-
Step 3: Transformation to 1,3-dibromo-4-methyl-2,6-naphthyridine. The amino group of the product from Step 2 is converted to a bromo group.
-
Step 4: Formation of 1,3-dihydrazino-4-methyl-2,6-naphthyridine. The dibromo derivative is reacted with hydrazine.
-
Step 5: Dehydrazination to this compound. The final step involves the removal of the hydrazino groups to yield the target compound.
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial/fungal inoculums standardized to 0.5 McFarland
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth and solvent only)
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth directly in the 96-well plates to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to the final required concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
-
Inoculation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
-
Incubation:
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Mechanism of Action
The primary mechanism of action for many naphthyridine-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[2][9] These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds stabilize the enzyme-DNA complex, leading to the inhibition of DNA supercoiling and uncoiling processes, which ultimately results in bacterial cell death. For Staphylococcus aureus, it has been suggested that some naphthyridine derivatives may also act by inhibiting CrtM, an enzyme involved in the biosynthesis of staphyloxanthin, a virulence factor.[10]
Conclusion
The this compound scaffold presents an interesting starting point for the development of novel antimicrobial agents. The synthetic protocols provided herein offer a clear path to obtaining the core structure, and the detailed antimicrobial susceptibility testing methods allow for robust evaluation of newly synthesized derivatives. Further investigation into the structure-activity relationships of this class of compounds is warranted to explore their full therapeutic potential.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Synthesis of 2,6-Naphthyridine, this compound, and t...: Ingenta Connect [ingentaconnect.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Napthyridine-derived compounds as promising inhibitors for Staphylococcus aureus CrtM: a primer for the discovery of potential anti-Staphylococcus aureus agents [frontiersin.org]
The Pivotal Role of 4-Methyl-2,6-naphthyridine in Synthetic Organic Chemistry: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 4-Methyl-2,6-naphthyridine, a heterocyclic compound belonging to the naphthyridine family, is an important scaffold in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting its synthesis and potential applications as a versatile building block.
Introduction
This compound is a naturally occurring alkaloid first isolated from the plant Antirrhinum majus. The naphthyridine core, a fusion of two pyridine rings, imparts unique electronic and steric properties, making it a valuable synthon. Its derivatives have garnered significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. The strategic placement of the methyl group and nitrogen atoms in this compound offers multiple sites for functionalization, enabling the construction of diverse and complex molecular architectures.
Applications in Organic Synthesis
The 2,6-naphthyridine scaffold is a key component in the design of targeted therapeutics. Notably, derivatives of this heterocyclic system have been investigated as potent inhibitors of fibroblast growth factor receptor 4 (FGFR4), a crucial target in the treatment of hepatocellular carcinoma. While specific applications of this compound are an emerging area of research, its structural similarity to other biologically active naphthyridines suggests its potential as a precursor for a variety of functional molecules.
Potential applications include:
-
Ligand in Transition Metal Catalysis: The pyridine-like nitrogen atoms can coordinate with transition metals, making it a candidate for use as a ligand in cross-coupling reactions and other catalytic transformations.
-
Building Block for Bioactive Molecules: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic value. The methyl group can be a handle for further functionalization or can influence the molecule's binding properties with biological targets.
-
Precursor to Fused Heterocyclic Systems: The naphthyridine core can be annulated to construct polycyclic aromatic systems with interesting photophysical or electronic properties for materials science applications.
Experimental Protocols
Two primary synthetic routes to this compound are detailed below.
Protocol 1: Synthesis from 2-(4-Cyano-3-pyridyl)propionitrile
This classical synthesis involves the cyclization of a substituted pyridine precursor.[1]
Step 1: Cyclization to 3-Amino-4-methyl-2,6-naphthyridine
-
Reaction: Cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide.
-
Procedure: A solution of 2-(4-cyano-3-pyridyl)propionitrile in a suitable anhydrous solvent (e.g., diethyl ether) is saturated with anhydrous hydrogen bromide gas at a low temperature (e.g., 0 °C). The reaction mixture is stirred for several hours, leading to the formation of the cyclized product, 3-amino-4-methyl-2,6-naphthyridine hydrobromide.
-
Work-up: The resulting precipitate is filtered, washed with the anhydrous solvent, and dried. The free base can be obtained by neutralization with a suitable base (e.g., aqueous sodium bicarbonate) followed by extraction with an organic solvent.
Step 2: Conversion to this compound
-
Reaction: A series of reactions to remove the amino group. This typically involves diazotization followed by reduction.
-
Procedure: The 3-amino-4-methyl-2,6-naphthyridine is dissolved in an acidic medium (e.g., dilute sulfuric acid) and treated with a solution of sodium nitrite at low temperature to form the diazonium salt. The diazonium salt is then reduced, for example, by treatment with hypophosphorous acid, to yield this compound.
-
Purification: The final product is purified by column chromatography or recrystallization.
Synthesis of this compound from a Cyanopyridine Precursor
Caption: Synthetic pathway from 2-(4-cyano-3-pyridyl)propionitrile.
Protocol 2: Synthesis via Suzuki-Miyaura Coupling
A more modern approach utilizes a palladium-catalyzed cross-coupling reaction. This method offers a convergent and often more efficient route.
Step 1: Synthesis of a Halogenated Pyridine Precursor
-
Reaction: Regioselective oxidation and halogenation of a substituted pyridine.
-
Procedure: A suitable starting material, such as 3-bromo-4,5-dimethylpyridine, is regioselectively oxidized to the corresponding 4-formyl derivative.
Step 2: Annulation of the Second Pyridine Ring
-
Reaction: Suzuki-Miyaura cross-coupling using a masked acetaldehyde equivalent.
-
Procedure: The 4-formyl-3-bromopyridine derivative is coupled with a boronic acid ester, such as (E)-2-ethoxyvinylboronic acid pinacol ester, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction mixture is heated under an inert atmosphere.
-
Work-up and Cyclization: Following the cross-coupling, an acid-catalyzed cyclization and elimination sequence yields the this compound.
Suzuki-Miyaura Coupling Approach to this compound
Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of this compound and its precursors. Please note that yields and conditions can vary based on the specific reagents and scale of the reaction.
| Synthesis Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Yield (%) |
| Protocol 1: Step 1 | 2-(4-Cyano-3-pyridyl)propionitrile | Anhydrous HBr | Diethyl ether | 0 | - |
| Protocol 1: Step 2 | 3-Amino-4-methyl-2,6-naphthyridine | NaNO₂, H₃PO₂ | Dilute H₂SO₄ | 0 to RT | - |
| Protocol 2: Step 2 | 3-Bromo-4-formyl-5-methylpyridine | (E)-2-Ethoxyvinylboronic acid pinacol ester, Pd catalyst | Toluene/Ethanol/Water | Reflux | ~15 (overall) |
Data for Protocol 1 is qualitative as specific yields were not provided in the reviewed literature.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in organic synthesis. The provided protocols offer robust methods for its preparation, opening avenues for the exploration of its utility as a ligand, a building block for complex bioactive molecules, and a precursor for novel materials. Further research into the specific applications of this compound is warranted and is expected to uncover new opportunities in drug discovery and materials science.
References
Troubleshooting & Optimization
Technical Support Center: 4-Methyl-2,6-naphthyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of 4-Methyl-2,6-naphthyridine. The information is compiled from established synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main synthetic routes reported in the literature:
-
Multi-step synthesis from 2-(4-cyano-3-pyridyl)propionitrile: This is a well-documented pathway involving the cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide, followed by a series of transformations including diazotization and oxidation.[1][2][3]
-
Short synthesis from 3,4-dimethylpyridine: A more recent method that involves the regioselective oxidation of 3-bromo-4,5-dimethylpyridine and subsequent annulation of the second pyridine ring via a Suzuki-Miyaura cross-coupling reaction.[4]
Q2: I am experiencing low yields in the first step of the multi-step synthesis (cyclization of 2-(4-cyano-3-pyridyl)propionitrile). What are the possible causes?
Low yields in the cyclization step are often attributed to the presence of moisture. The reaction requires anhydrous conditions for the hydrogen bromide to effectively catalyze the ring closure.
-
Troubleshooting Tip: Ensure all glassware is thoroughly oven-dried before use. Use a freshly opened bottle of anhydrous ether or distill the ether over a suitable drying agent. Ensure the hydrogen bromide gas is passed through a drying tube before being introduced to the reaction mixture.
Q3: My Suzuki-Miyaura cross-coupling reaction in the shorter synthesis route is not proceeding to completion. What should I check?
Incomplete cross-coupling reactions can be due to several factors:
-
Catalyst activity: The palladium catalyst can be sensitive to air and impurities. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand choice: The choice of phosphine ligand can significantly impact the reaction outcome. Ensure you are using the ligand specified in the protocol.
-
Base: The base is crucial for the transmetalation step. Ensure the base is of high purity and is adequately soluble in the reaction mixture.
-
Boric acid derivative quality: The (E)-2-ethoxyvinylboronic acid pinacol ester should be pure. Impurities can inhibit the catalytic cycle.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of 3-amino-1-bromo-4-methyl-2,6-naphthyridine | Presence of moisture during cyclization. | Ensure strictly anhydrous conditions. Dry all glassware and solvents. |
| Incomplete reaction. | Increase reaction time or temperature slightly. Monitor reaction progress by TLC. | |
| Formation of multiple side products during diazotization | Incorrect temperature control. | Maintain the reaction temperature between -5°C and 0°C during the addition of sodium nitrite. |
| Impure starting material. | Purify the 3-amino-1-bromo-4-methyl-2,6-naphthyridine before proceeding. | |
| Low yield in the final oxidation step to this compound | Inefficient oxidation. | Ensure the copper sulfate solution is fresh and hot as per the protocol. |
| Product loss during workup. | Be meticulous with the extraction and purification steps. The product is soluble in chloroform. | |
| Regioselectivity issues in the oxidation of 3-bromo-4,5-dimethylpyridine | Incorrect oxidizing agent or reaction conditions. | Adhere strictly to the reported protocol for the regioselective oxidation.[4] |
Experimental Protocols
Protocol 1: Multi-step Synthesis from 2-(4-cyano-3-pyridyl)propionitrile[2][4]
-
Synthesis of 3-amino-1-bromo-4-methyl-2,6-naphthyridine:
-
Dissolve 2-(4-cyano-3-pyridyl)propionitrile in anhydrous diethyl ether and cool to 0°C.
-
Bubble anhydrous hydrogen bromide gas through the solution for 2 hours.
-
Pour the reaction mixture into an excess of sodium bicarbonate solution.
-
Filter the resulting precipitate and wash with water to obtain the product.
-
-
Synthesis of 1,3-dibromo-4-methyl-2,6-naphthyridine:
-
Dissolve 3-amino-1-bromo-4-methyl-2,6-naphthyridine in 48% hydrobromic acid and cool to -5°C.
-
Add solid sodium nitrite in small portions, maintaining the temperature below 0°C.
-
Stir the mixture at 0°C for 30 minutes and then at room temperature for 6 hours.
-
Pour the mixture onto crushed ice and basify with 20% sodium hydroxide solution.
-
Extract the product with methylene chloride.
-
-
Synthesis of 1,3-dihydrazino-4-methyl-2,6-naphthyridine:
-
Treat 1,3-dibromo-4-methyl-2,6-naphthyridine with 85% hydrazine hydrate.
-
Heat the mixture to drive the reaction to completion.
-
-
Synthesis of this compound:
-
Dissolve 1,3-dihydrazino-4-methyl-2,6-naphthyridine in a mixture of acetic acid and water.
-
Pour the solution into a hot 10% copper sulfate solution and boil for 15 minutes.
-
Make the solution alkaline with 20% sodium hydroxide and extract with chloroform.
-
Evaporate the solvent to obtain the final product.
-
Protocol 2: Short Synthesis from 3,4-dimethylpyridine[5]
-
Bromination of 3,4-dimethylpyridine:
-
Treat 3,4-dimethylpyridine with a suitable brominating agent to obtain 3-bromo-4,5-dimethylpyridine.
-
-
Regioselective Oxidation:
-
Perform a regioselective oxidation of 3-bromo-4,5-dimethylpyridine to yield the corresponding 4-formyl derivative.
-
-
Suzuki-Miyaura Cross-Coupling:
-
Couple the 4-formyl derivative with (E)-2-ethoxyvinylboronic acid pinacol ester in the presence of a palladium catalyst and a suitable base.
-
-
Annulation:
-
The coupled product will undergo annulation to form the this compound.
-
Data Summary
| Synthetic Route | Starting Material | Number of Steps | Overall Yield | Reference |
| Multi-step Synthesis | 2-(4-cyano-3-pyridyl)propionitrile | 4 | Not explicitly stated, but individual step yields are reported. | [2] |
| Short Synthesis | 3,4-dimethylpyridine | 4 | 15% | [4] |
Visualizations
Caption: Multi-step synthesis workflow for this compound.
Caption: Short synthesis workflow for this compound.
Caption: General troubleshooting logic for low yield in synthesis.
References
Technical Support Center: 4-Methyl-2,6-naphthyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of 4-Methyl-2,6-naphthyridine. The information is compiled from established synthetic protocols.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly following the multi-step synthesis from 2-(4-cyano-3-pyridyl)propionitrile.
Issue 1: Low yield in the cyclization of 2-(4-cyano-3-pyridyl)propionitrile to 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
| Possible Cause | Recommendation |
| Incomplete reaction | Ensure the reaction mixture is saturated with anhydrous hydrogen bromide. Monitor the reaction progress by thin-layer chromatography (TLC). |
| Moisture in the reaction | Use anhydrous ether and ensure all glassware is thoroughly dried. Hydrogen bromide gas should be passed through a drying agent. |
| Sub-optimal temperature | Maintain the reaction temperature between -5 and 0°C during the addition of hydrogen bromide.[1] |
| Work-up issues | During neutralization with sodium bicarbonate solution, ensure the pH is sufficiently basic to precipitate the product completely. Wash the precipitate with water to remove salts. |
Issue 2: Poor yield or side product formation during the diazotization of 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
| Possible Cause | Recommendation |
| Incorrect temperature control | The addition of sodium nitrite should be done in small portions while maintaining the temperature between -4°C and -2°C. |
| Decomposition of diazonium salt | Do not allow the reaction mixture to warm up significantly. Proceed to the next step of the work-up promptly after the reaction is complete. |
| Impure starting material | Ensure the 3-amino-1-bromo-4-methyl-2,6-naphthyridine is of high purity before starting the diazotization. |
Issue 3: Incomplete conversion of 1,3-dibromo-4-methyl-2,6-naphthyridine to 1,3-dihydrazino-4-methyl-2,6-naphthyridine.
| Possible Cause | Recommendation |
| Insufficient hydrazine hydrate | Use a sufficient excess of 85% hydrazine hydrate.[2] |
| Reaction time and temperature | Ensure the reaction is heated at an appropriate temperature (e.g., 125°C) for a sufficient duration (e.g., 1 hour) to drive the reaction to completion.[2] |
| Product precipitation | The dihydrazino product should precipitate upon cooling. If not, the reaction may be incomplete or the product may be more soluble than expected. |
Issue 4: Low yield in the final oxidation step to this compound.
| Possible Cause | Recommendation |
| Inefficient oxidation | Use a hot solution of 10% copper sulfate in acetic acid and water. Ensure the mixture is boiled for a sufficient time (e.g., 15 minutes) to complete the oxidation. |
| Loss during work-up | The final product is extracted with an organic solvent like chloroform. Ensure thorough extraction with multiple portions of the solvent. |
| Purity of the dihydrazino intermediate | Impurities in the 1,3-dihydrazino-4-methyl-2,6-naphthyridine can interfere with the oxidation reaction. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common starting material is 2-(4-cyano-3-pyridyl)propionitrile.[3][4] This can be synthesized by the methylation of 4-cyano-3-pyridylacetonitrile.[2]
Q2: What are the key steps in the synthesis of this compound from 2-(4-cyano-3-pyridyl)propionitrile?
The synthesis involves a series of reactions:
-
Cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide to yield 3-amino-1-bromo-4-methyl-2,6-naphthyridine.[2][3]
-
Diazotization of the amino group to form 1,3-dibromo-4-methyl-2,6-naphthyridine.[2]
-
Substitution of the bromo groups with hydrazine to give 1,3-dihydrazino-4-methyl-2,6-naphthyridine.[2]
-
Oxidation of the dihydrazino intermediate with copper sulfate to produce this compound.[2]
Q3: Are there alternative, more modern synthetic routes?
Yes, a newer synthesis has been developed involving a Suzuki-Miyaura cross-coupling reaction as a key step. This method provides the final product in four steps from commercially available 3,4-dimethylpyridine with a 15% overall yield.[5]
Q4: What are some of the reported yields for the intermediate steps in the classical synthesis?
The following table summarizes reported yields for the key steps:
| Reaction Step | Product | Reported Yield | Reference |
| Cyclization of 2-(4-cyano-3-pyridyl)propionitrile | 3-amino-1-bromo-4-methyl-2,6-naphthyridine | 80% | [1] |
| Diazotization of 3-amino-1-bromo-4-methyl-2,6-naphthyridine | 1,3-dibromo-4-methyl-2,6-naphthyridine | Not explicitly stated for the 4-methyl derivative, but a similar reaction for the non-methylated analogue gave 72% yield. | |
| Hydrazinolysis of 1,3-dibromo-4-methyl-2,6-naphthyridine | 1,3-dihydrazino-4-methyl-2,6-naphthyridine | 81.2% | |
| Oxidation of 1,3-dihydrazino-4-methyl-2,6-naphthyridine | This compound | 90.1% |
Q5: What purification techniques are typically used for the intermediates and the final product?
Common purification techniques include:
-
Precipitation and filtration: Used for isolating solid intermediates.
-
Recrystallization: To purify solid compounds, for example, using a mixture of dichloromethane and hexane.[1]
-
Solvent extraction: Used during the work-up of several steps to separate the product from the aqueous phase.[2]
Experimental Protocols & Visualizations
Overall Synthesis Workflow
The following diagram illustrates the classical multi-step synthesis of this compound.
Caption: Classical synthesis route for this compound.
Troubleshooting Low Yield
The following decision tree can guide troubleshooting efforts in cases of low product yield.
Caption: Decision tree for troubleshooting low yield in synthesis.
References
Technical Support Center: Purification of 4-Methyl-2,6-naphthyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-2,6-naphthyridine.
Purification Overview
The final step in the synthesis of this compound typically involves the purification of the crude product to remove unreacted starting materials, byproducts, and other impurities. The most common purification techniques for this compound and its synthetic intermediates are recrystallization and column chromatography.
Caption: General purification workflow for this compound.
Quantitative Data Summary
The following table summarizes purification data for this compound and its key synthetic intermediates based on reported experimental procedures.
| Compound | Purification Method | Solvent(s) | Yield (%) | Melting Point (°C) |
| 3-Amino-1-bromo-4-methyl-2,6-naphthyridine | Recrystallization | Methylene chloride-hexane | 79.8 | 197.5-198.5 |
| 1,3-Dibromo-4-methyl-2,6-naphthyridine | Recrystallization | Benzene-hexane | 87.2 | 150.5-151.5 |
| 3-Bromo-1-methoxy-4-methyl-2,6-naphthyridine | Crystallization | Hexane | 41.0 | 145.5-146 |
| 3-Bromo-1-hydroxy-4-methyl-2,6-naphthyridine | Crystallization | Dioxane-ethanol | 83.3 | 296 (dec.) |
| This compound | Recrystallization | Hexane | 90.1 | 94.5-95.5 |
Experimental Protocols
Recrystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot hexane. The solution should be heated to the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography of a Naphthyridine Intermediate (General Procedure)
This is a general procedure that can be adapted for this compound or its intermediates.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity (e.g., a hexane/ethyl acetate mixture). The polarity can be gradually increased to elute compounds with higher polarity.
-
Fraction Collection: Collect fractions and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound.
Caption: A decision-making flowchart for troubleshooting common purification problems.
FAQs for Recrystallization
-
Q1: My this compound is not crystallizing from hexane, even after cooling. What should I do?
-
A1: There might be too much solvent. Try evaporating some of the hexane to increase the concentration of your compound. You can also try scratching the inside of the flask with a glass rod at the solvent line to induce crystal formation. Seeding the solution with a previously obtained pure crystal can also initiate crystallization.
-
-
Q2: The product is "oiling out" instead of forming crystals. How can I fix this?
-
A2: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities. Try using a lower boiling point solvent or a solvent mixture. Adding a small amount of a co-solvent in which the compound is more soluble can sometimes help.
-
-
Q3: The yield after recrystallization is very low. Why is this happening?
-
A3: A low yield can be due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. Ensure you are using the minimal amount of hot solvent to dissolve your crude product. Also, make sure to cool the solution sufficiently to maximize crystal precipitation.
-
-
Q4: The crystals are still colored after recrystallization. How can I decolorize my sample?
-
A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.
-
FAQs for Column Chromatography
-
Q5: My this compound is not moving from the top of the silica gel column. What is wrong?
-
A5: The eluting solvent is likely not polar enough. This compound is a polar compound due to the nitrogen atoms. You will need to increase the polarity of your mobile phase. Try gradually increasing the proportion of a more polar solvent like ethyl acetate or methanol in your hexane eluent.
-
-
Q6: I am getting poor separation between my product and an impurity. What can I do?
-
A6: Poor separation can be due to several factors. You can try using a less polar solvent system to increase the retention time and improve separation. Alternatively, using a different stationary phase, such as alumina, might provide better selectivity for your specific separation. Running the column more slowly can also improve resolution.
-
-
Q7: The compound is streaking on the TLC plate and the column. What does this indicate?
-
A7: Streaking, or tailing, is often a sign of an acidic or basic compound interacting strongly with the silica gel. For N-heterocycles like this compound, which are basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce streaking and improve the peak shape.
-
Improving the stability of 4-Methyl-2,6-naphthyridine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Methyl-2,6-naphthyridine in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a heterocyclic aromatic compound, in solution can be influenced by several factors:
-
pH: The pH of the solution is a critical factor. Like other nitrogen-containing heterocycles, the stability of this compound can be pH-dependent. Acidic or basic conditions can lead to hydrolysis or other degradation reactions. For some related pyridine derivatives, stability is lowest in highly acidic or alkaline conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2][3] For many small molecules, thermal decomposition becomes significant at higher temperatures.[3]
-
Light: Exposure to light, particularly UV light, can cause photodegradation. It is a common practice to protect light-sensitive compounds from exposure to prevent the formation of degradation products.
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the molecule. The aromatic ring system, while generally stable, can be susceptible to oxidation under certain conditions, especially at activated positions like the methyl group.[4][5][6]
-
Solvent: The choice of solvent can impact stability. Protic solvents, for instance, may participate in degradation reactions. It is crucial to use high-purity, inert solvents.
Q2: My this compound solution is showing a color change over time. What could be the cause?
A2: A color change in your solution is often an indicator of chemical degradation and the formation of new chromophoric species. This could be due to:
-
Oxidation: Oxidation of the aromatic system or the methyl group can lead to the formation of colored byproducts.
-
Photodegradation: Exposure to light can induce photochemical reactions that result in colored degradants.
-
pH-mediated Degradation: Depending on the pH of your solution, acid or base-catalyzed degradation could be occurring, leading to the formation of colored impurities.
To troubleshoot this, you should prepare fresh solutions and store them protected from light and at a low temperature. Consider degassing your solvent to remove dissolved oxygen. Analyzing the solution by HPLC-UV/Vis or LC-MS can help identify the degradation products.
Q3: What are the recommended storage conditions for stock solutions of this compound?
A3: To ensure the longevity of your this compound stock solutions, the following storage conditions are recommended:
-
Solvent: Use a high-purity, anhydrous, and aprotic solvent if possible (e.g., DMSO, DMF, acetonitrile).
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to minimize thermal degradation.
-
Light Protection: Always store solutions in amber vials or wrap them in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider aliquoting the stock solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Container: Use high-quality, tightly sealed containers to prevent solvent evaporation and contamination.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | Perform a stability study of this compound in the specific assay buffer under the same conditions (temperature, light exposure) as your experiment. Analyze samples at different time points using HPLC to quantify the remaining parent compound. |
| Precipitation of the compound in the aqueous assay medium. | Determine the aqueous solubility of this compound. If solubility is low, consider using a co-solvent (e.g., a small percentage of DMSO) or a formulation approach to improve solubility. Visually inspect for precipitates and consider centrifugation and analysis of the supernatant. |
| Interaction with assay components. | Investigate potential interactions of this compound with other components in your assay medium (e.g., proteins, reducing agents). |
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
| Possible Cause | Troubleshooting Step |
| Chemical degradation (hydrolysis, oxidation, photolysis). | Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, peroxide, heat, light). This will help in identifying the potential degradation products and developing a stability-indicating HPLC method. |
| Contamination. | Ensure proper handling and storage procedures. Use fresh, high-purity solvents and clean glassware. Analyze a blank solvent to rule out contamination from the analytical system. |
| Impurity in the initial material. | Characterize the initial batch of this compound for purity using techniques like LC-MS and NMR to confirm its identity and identify any existing impurities. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound
- High-purity solvent or buffer of interest
- HPLC system with UV detector
- C18 reverse-phase HPLC column
- Volumetric flasks and pipettes
- pH meter
- Incubator/water bath
- Light chamber (for photostability)
2. Procedure:
- Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Dilute the stock solution with the test buffer/solvent to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
- Time Zero (T0) Analysis: Immediately analyze a sample of the freshly prepared solution by HPLC to determine the initial concentration.
- Incubation: Store the remaining solution under the desired test conditions:
- Thermal Stability: Incubate at a specific temperature (e.g., 4°C, 25°C, 40°C).
- Photostability: Expose to a controlled light source (e.g., UV lamp, white light). Wrap a control sample in aluminum foil.
- pH Stability: Use buffers of different pH values (e.g., pH 3, 7, 9).
- Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC.
- Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of the compound remaining relative to the T0 sample.
Table 1: Example Data Summary for Stability Study
| Condition | Time (hours) | % Remaining (Mean ± SD) | Appearance of Degradation Peaks (Yes/No) |
| 25°C, Dark | 0 | 100 ± 0.5 | No |
| 24 | 98.5 ± 0.8 | No | |
| 48 | 97.2 ± 1.1 | Yes (minor) | |
| 40°C, Dark | 0 | 100 ± 0.6 | No |
| 24 | 85.3 ± 1.5 | Yes (major) | |
| 48 | 72.1 ± 2.0 | Yes (major) | |
| 25°C, Light | 0 | 100 ± 0.4 | No |
| 24 | 90.7 ± 1.2 | Yes (multiple) | |
| 48 | 81.4 ± 1.8 | Yes (multiple) |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.[8][9][10][11]
1. Forced Degradation:
- Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
- Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.
- Neutralize the acidic and basic samples before injection.
2. HPLC Method Development:
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
- Optimization: Adjust the gradient, flow rate, and buffer pH to achieve good separation between the parent compound and all degradation peaks. The goal is to have a resolution (Rs) of >1.5 between all peaks.
Visualizations
References
- 1. Stability of new analgesic active compound, pyrrolo-[3,4-c]pyridine derivative, in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8.8 Oxidation and Reduction of Aromatic Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 4-Methyl-2,6-naphthyridine Derivatization
Welcome to the technical support center for the derivatization of 4-Methyl-2,6-naphthyridine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the derivatization of this compound?
A1: Researchers often face challenges related to regioselectivity, low yields, and purification of derivatives. The nitrogen atoms in the naphthyridine ring can complicate reactions by acting as competing nucleophiles or by being protonated under acidic conditions, which can deactivate the ring towards electrophilic substitution.
Q2: How can I improve the yield of my derivatization reaction?
A2: Optimizing reaction conditions is key. This includes screening different solvents, catalysts, temperatures, and reaction times. Protecting groups may be necessary to block reactive sites and improve selectivity. Additionally, ensuring the purity of the starting material, this compound, is crucial for achieving high yields.
Q3: What purification techniques are most effective for this compound derivatives?
A3: Column chromatography on silica gel or alumina is a common and effective method for purifying these derivatives. The choice of eluent system will depend on the polarity of the specific derivative. Recrystallization can also be a powerful technique for obtaining highly pure crystalline products.
Q4: Are there specific positions on the this compound ring that are more reactive?
A4: The reactivity of the positions on the naphthyridine ring can be influenced by the electronic effects of the nitrogen atoms and the methyl group. Computational studies and experimental data suggest that the positions ortho and para to the nitrogen atoms are generally more susceptible to nucleophilic attack, while electrophilic substitution is often challenging.
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction temperature or adding more reagent. |
| Side Product Formation | Analyze the crude reaction mixture by LC-MS or Nuclear Magnetic Resonance (NMR) to identify major side products. This can provide insight into competing reaction pathways. Adjusting reaction conditions (e.g., temperature, solvent, catalyst) or using protecting groups can help minimize side reactions. |
| Degradation of Starting Material or Product | Naphthyridine compounds can be sensitive to strong acids or bases. Ensure the reaction conditions are compatible with the stability of your molecule. Consider using milder reagents or shorter reaction times. |
| Poor Quality of Reagents or Solvents | Use freshly distilled or high-purity solvents and verify the quality of your reagents. Moisture and other impurities can significantly impact the outcome of many reactions. |
Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product is Highly Polar | For highly polar compounds, consider using a more polar eluent system for column chromatography or employing reverse-phase chromatography. |
| Product is an Oil or Amorphous Solid | If the product fails to crystallize, try different solvent systems for recrystallization. If it remains an oil, purification by chromatography is the best approach. Sometimes, converting the product to a salt can induce crystallization. |
| Co-elution with Impurities | If impurities co-elute with the product during column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a different eluent system. Preparative TLC or HPLC can also be effective for separating closely related compounds. |
Experimental Protocols
General Workflow for Derivatization
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General experimental workflow for derivatization.
Protocol 1: Bromination of this compound
This protocol describes a method for introducing a bromine atom onto the this compound scaffold.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4), anhydrous
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with 10% sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent to obtain the pure brominated derivative.
Logical Relationship of Reaction Steps
The following diagram illustrates the logical sequence of steps in a typical derivatization experiment.
Technical Support Center: 4-Methyl-2,6-naphthyridine Reaction Condition Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Methyl-2,6-naphthyridine. It is intended for researchers, scientists, and drug development professionals to help navigate challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes reported are a conventional multi-step synthesis and a microwave-assisted synthesis. The conventional method involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile followed by a series of transformations.[1] The microwave-assisted method offers a greener and potentially higher-yielding alternative.[2]
Q2: What are the key steps in the conventional synthesis of this compound?
A2: The conventional synthesis involves the following key transformations:
-
Cyclization: 2-(4-cyano-3-pyridyl)propionitrile is cyclized using anhydrous hydrogen bromide to yield 3-amino-1-bromo-4-methyl-2,6-naphthyridine.[1]
-
Diazotization and Bromination: The amino group of 3-amino-1-bromo-4-methyl-2,6-naphthyridine is converted to a bromo group via diazotization with sodium nitrite in hydrobromic acid to give 1,3-dibromo-4-methyl-2,6-naphthyridine.[1]
-
Hydrazinolysis: The dibromo derivative is then reacted with hydrazine hydrate to form 1,3-dihydrazino-4-methyl-2,6-naphthyridine.
-
Oxidative Dehydrazination: The final step involves the oxidation of the dihydrazino intermediate, typically with copper sulfate, to yield this compound.
Q3: What are the advantages of the microwave-assisted synthesis?
A3: The microwave-promoted synthesis is reported to be a more efficient, clean, and environmentally benign method. It can lead to excellent yields and high purity of the final product under eco-friendly conditions.[2]
Troubleshooting Guides
Conventional Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low yield in cyclization step (Step 1) | Incomplete reaction due to insufficient HBr. | Ensure anhydrous conditions and a continuous stream of HBr gas for the recommended time. Monitor the reaction progress by TLC. |
| Side reactions due to moisture. | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Low yield or failed diazotization (Step 2) | Temperature too high, leading to decomposition of the diazonium salt. | Maintain the reaction temperature strictly between -4°C and -2°C during the addition of sodium nitrite. |
| Impure starting material (3-amino-1-bromo-4-methyl-2,6-naphthyridine). | Purify the starting material by recrystallization before proceeding with the diazotization. | |
| Formation of tar-like byproducts | Uncontrolled reaction temperature or presence of impurities. | Ensure proper temperature control throughout the reaction. Use purified reagents and solvents. |
| Incomplete hydrazinolysis (Step 3) | Insufficient hydrazine or reaction time. | Use a sufficient excess of hydrazine hydrate and monitor the reaction by TLC to ensure completion. |
| Low yield in the final oxidation step (Step 4) | Inefficient oxidation or degradation of the product. | Ensure the copper sulfate solution is freshly prepared. Monitor the reaction closely and avoid prolonged heating. |
Microwave-Assisted Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Inconsistent heating or charring | Uneven microwave distribution. | Use a dedicated scientific microwave reactor with a stirrer for uniform heating. If using a domestic microwave, place the reaction vessel in a beaker of sand or alumina for better heat distribution. |
| Low yield | Suboptimal microwave power or irradiation time. | Optimize the microwave power and irradiation time for each step. Start with lower power and shorter times and gradually increase as needed, monitoring the reaction progress. |
| Difficulty in isolating the product | Presence of polymeric byproducts. | After the reaction, allow the mixture to cool completely before workup. Use appropriate solvent extraction and purification techniques like column chromatography to isolate the desired product. |
Data Presentation
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis Yields
| Step | Conventional Method Yield (%) | Microwave-Assisted Method Yield (%) |
| Cyclization | ~72% | ~80% |
| Diazotization & Bromination | ~70% | ~72% |
| Hydrazinolysis | ~85% | Not explicitly reported as a separate microwave step |
| Oxidative Dehydrazination | ~90% | ~90% |
| Overall Yield | ~40-50% | Reported as "excellent yields" |
Note: Yields are approximate and can vary based on experimental conditions.
Experimental Protocols
Conventional Synthesis of this compound
A detailed experimental procedure can be found in the work by Taurins and Tan (1974).[1] The key steps are summarized below:
-
3-Amino-1-bromo-4-methyl-2,6-naphthyridine: A solution of 2-(4-cyano-3-pyridyl)propionitrile in dry ether is cooled to 0°C and saturated with anhydrous hydrogen bromide gas. The resulting precipitate is collected and neutralized to give the product.
-
1,3-Dibromo-4-methyl-2,6-naphthyridine: The amino-bromo intermediate is dissolved in 48% hydrobromic acid and cooled to -4°C. A solution of sodium nitrite is added dropwise, and the mixture is stirred. The product is isolated by neutralization and extraction.
-
1,3-Dihydrazino-4-methyl-2,6-naphthyridine: The dibromo compound is heated with hydrazine hydrate. The product precipitates upon cooling.
-
This compound: The dihydrazino intermediate is oxidized with a hot aqueous solution of copper sulfate in acetic acid. The final product is isolated by extraction and purified.
Microwave-Assisted Synthesis of this compound
A greener synthesis approach using microwave irradiation has been reported.[2] The general steps are analogous to the conventional method but are performed in a microwave reactor, which can significantly reduce reaction times and improve yields. Specific microwave parameters (power, temperature, and time) for each step need to be optimized for the specific equipment used.
Mandatory Visualization
References
Technical Support Center: Synthesis of 4-Methyl-2,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a multi-step synthesis starting from 2-(4-cyano-3-pyridyl)propionitrile. The key steps are:
-
Cyclization of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide to yield 3-amino-1-bromo-4-methyl-2,6-naphthyridine.
-
Diazotization of the amino group followed by bromination to give 1,3-dibromo-4-methyl-2,6-naphthyridine.
-
Nucleophilic substitution of the bromine atoms with hydrazine to form 1,3-dihydrazino-4-methyl-2,6-naphthyridine.
-
Oxidative removal of the hydrazino groups with a copper sulfate solution to afford the final product, this compound.
Q2: My final product yield is low. What are the potential causes?
A2: Low yields can arise from issues at several stages of the synthesis. Common problems include incomplete reactions, formation of side-products, and mechanical losses during workup and purification. It is crucial to monitor each step by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding to the next step. Refer to the troubleshooting guide below for specific issues.
Q3: I am observing an unexpected, highly polar byproduct in the final step. What could it be?
A3: A common and often significant side-reaction is the hydrolysis of the bromo-intermediates. For instance, 1,3-dibromo-4-methyl-2,6-naphthyridine can undergo hydrolysis to form 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine, especially if water is present in the reaction mixture or during workup under acidic conditions.[1] This hydroxy-naphthyridine is more polar than the starting material and the desired dihydrazino-intermediate.
Q4: The diazotization of 3-amino-1-bromo-4-methyl-2,6-naphthyridine is not proceeding to completion. How can I improve this step?
A4: Incomplete diazotization can be a significant issue. Ensure that the reaction is carried out at a low temperature (typically 0 to -5 °C) to maintain the stability of the diazonium salt. The slow, portion-wise addition of sodium nitrite is critical to control the reaction rate and temperature. The concentration and type of acid used (e.g., fuming hydrobromic acid) are also crucial parameters that should be strictly followed as per the protocol.
Q5: Are there any potential side-products from the final hydrazine reduction step?
A5: While the desired reaction is the replacement of the hydrazino groups with hydrogen, other transformations are possible. Incomplete reduction could potentially lead to the formation of mono-hydrazino-4-methyl-2,6-naphthyridine. Furthermore, under certain oxidative conditions, trace amounts of azo or azoxy compounds could theoretically be formed as byproducts, although this is less commonly reported in this specific synthesis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Low yield of 3-amino-1-bromo-4-methyl-2,6-naphthyridine (Step 1) | Incomplete cyclization of the starting dinitrile. | Ensure the use of anhydrous hydrogen bromide and a dry solvent (e.g., ether). Monitor the reaction by TLC until the starting material is consumed. |
| Presence of a significant amount of a polar byproduct after Step 2 | Hydrolysis of 1,3-dibromo-4-methyl-2,6-naphthyridine to 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine.[1] | Minimize the presence of water in the reaction and during workup. If hydrolysis occurs, the hydroxy byproduct can be separated by column chromatography. |
| Low yield of 1,3-dihydrazino-4-methyl-2,6-naphthyridine (Step 3) | Incomplete nucleophilic substitution. | Ensure a sufficient excess of hydrazine hydrate is used and that the reaction is heated for the recommended time to drive the substitution to completion. Monitor by TLC. |
| Final product is difficult to purify and contains multiple spots on TLC | A mixture of the desired product and partially reduced or oxidized byproducts. | Optimize the conditions of the final oxidative removal of the hydrazino groups. Ensure the copper sulfate solution is hot and the reaction time is adequate. Purification by column chromatography may be necessary. |
| Low melting point of the final this compound product | Presence of impurities. | Recrystallize the final product from a suitable solvent system (e.g., hexane or an ethanol/water mixture) to improve purity and obtain the correct melting point. |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield (%) | Melting Point (°C) | Reference |
| 3-amino-1-bromo-4-methyl-2,6-naphthyridine | C₉H₈BrN₃ | 238.09 | ~80 | Not Reported | [1] |
| 1,3-dibromo-4-methyl-2,6-naphthyridine | C₉H₆Br₂N₂ | 301.97 | ~83 | Not Reported | [1] |
| 1,3-dihydrazino-4-methyl-2,6-naphthyridine | C₉H₁₂N₆ | 204.23 | ~81 | Not Reported | |
| This compound | C₉H₈N₂ | 144.18 | ~90 | 94.5-95.5 | [1] |
| 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine (Side-Product) | C₉H₇BrN₂O | 239.07 | 83.3 (when synthesized directly) | 296 (dec.) | [1] |
Experimental Protocols
Synthesis of 1,3-dibromo-4-methyl-2,6-naphthyridine
3-Amino-1-bromo-4-methyl-2,6-naphthyridine is dissolved in 48% fuming hydrobromic acid and cooled to between -5°C and -2°C. Solid sodium nitrite is added in small portions over a 5-minute period while maintaining the temperature. The mixture is stirred at 0°C for 30 minutes and then for 6 hours at 20°C. The reaction mixture is then poured onto crushed ice and neutralized with a 20% sodium hydroxide solution. The product is extracted with methylene chloride, and the combined organic extracts are dried and concentrated to yield the crude product, which can be purified by crystallization.
Formation and Isolation of 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine (Side-Reaction)
1,3-dibromo-4-methyl-2,6-naphthyridine (0.3 g) is refluxed in 10 ml of 6 N sulfuric acid for 1 hour. After cooling, the mixture is neutralized, and the precipitated solid is collected and crystallized from a dioxane-ethanol mixture to yield 3-bromo-1-hydroxy-4-methyl-2,6-naphthyridine.[1]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 4-Methyl-2,6-naphthyridine. The following information is designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when trying to improve the solubility of this compound?
A1: When starting to work on improving the solubility of this compound, a logical first step is to assess its baseline solubility in a variety of pharmaceutically relevant solvents. This data will inform the selection of an appropriate solubilization strategy. Key initial steps include:
-
Solvent Solubility Screening: Determine the approximate solubility in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, DMSO).
-
pH-Dependent Solubility Profile: Since this compound contains basic nitrogen atoms, its solubility is likely pH-dependent. A preliminary analysis of its solubility at different pH values (e.g., pH 2, 7, and 9) is crucial.
-
Physicochemical Characterization: If not already known, determine the compound's pKa. The pKa value is essential for predicting the ionization state of the molecule at different pH levels and for designing effective salt formation or pH-adjustment strategies.
Q2: My this compound has poor aqueous solubility. What are the most common strategies to enhance it?
A2: For compounds with poor aqueous solubility like many heterocyclic compounds, several strategies can be employed. The most common and often effective methods include:
-
Salt Formation: If the compound has ionizable groups (which this compound does due to its pyridine nitrogens), forming a salt with a suitable counter-ion can significantly increase aqueous solubility.[1]
-
Co-crystallization: Forming a co-crystal with a benign co-former can alter the crystal lattice energy and improve solubility and dissolution rates.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution to favor the more soluble ionized form is a straightforward approach.
-
Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the solid, which can lead to a faster dissolution rate.[3]
-
Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to the aqueous medium can increase the solubility of hydrophobic compounds.[3][4]
Q3: How do I choose between salt formation and co-crystallization?
A3: The choice between salt formation and co-crystallization depends on the physicochemical properties of this compound, particularly its pKa. A general guideline is the "pKa rule":
-
Salt Formation: A pKa difference (ΔpKa) of greater than 3 between the active pharmaceutical ingredient (API) and the counter-ion generally favors salt formation.
-
Co-crystal Formation: A ΔpKa of less than 0 suggests that a co-crystal is more likely to form.
-
Intermediate Zone (0 < ΔpKa < 3): In this range, either a salt or a co-crystal could form, and experimental screening is necessary to determine the outcome.
Troubleshooting Guides
Problem 1: Difficulty in selecting an appropriate solvent for solubility studies.
Symptoms:
-
Inconsistent solubility results.
-
Compound crashes out of solution unexpectedly.
-
Difficulty in preparing a stock solution of a desired concentration.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate solvent polarity. | Test a range of solvents with varying polarities. A general principle is "like dissolves like". For a heterocyclic compound like this compound, polar aprotic solvents (e.g., DMSO, DMF) and alcohols (e.g., ethanol, methanol) are often good starting points. |
| Compound is a weak base. | The solubility of this compound is likely pH-dependent. For aqueous solutions, try acidifying the medium to protonate the nitrogen atoms, which should increase solubility. |
| Insufficient mixing or equilibration time. | Ensure thorough mixing (e.g., using a vortex mixer or sonicator) and allow sufficient time for the solution to reach equilibrium. The shake-flask method, a common technique, often requires 24-48 hours of agitation. |
Problem 2: Failed attempts at salt formation.
Symptoms:
-
No precipitate forms upon addition of a counter-ion.
-
The isolated solid is not a salt but the original free base.
-
The resulting solid has poor crystallinity or is amorphous.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Inappropriate counter-ion. | The pKa of the selected acid (counter-ion) may not be suitable. Screen a variety of acids with a range of pKa values. |
| Incorrect stoichiometry. | Ensure the molar ratio of the free base to the acid is appropriate. A 1:1 molar ratio is a common starting point, but other stoichiometries may be possible. |
| Unfavorable crystallization conditions. | Experiment with different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, anti-solvent addition). |
Experimental Protocols
Protocol 1: General Shake-Flask Method for Solubility Determination
This protocol provides a general procedure for determining the equilibrium solubility of this compound in a given solvent.
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: General Protocol for Salt Screening
This protocol outlines a general approach for screening different counter-ions to form a salt of this compound.
-
Solvent Selection: Choose a solvent in which the free base has moderate solubility and the expected salt has lower solubility. Common choices include ethanol, methanol, or acetone.
-
Stock Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the selected solvent.
-
Counter-ion Addition: In separate vials, add a stoichiometric amount (e.g., 1:1 molar ratio) of different acid counter-ions (e.g., hydrochloric acid, sulfuric acid, tartaric acid, citric acid) to the free base solution.
-
Crystallization: Allow the solutions to stand at room temperature or in a refrigerator to induce crystallization. If no crystals form, try slow evaporation of the solvent or the addition of an anti-solvent.
-
Solid Isolation and Characterization: If a solid precipitate forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the solid using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and spectroscopic methods to confirm salt formation and assess its properties.
Protocol 3: General Protocol for Co-crystal Screening by Slurry Conversion
This protocol describes a common method for screening co-formers to produce a co-crystal of this compound.
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers with functional groups that can form hydrogen bonds with the nitrogen atoms of the naphthyridine ring (e.g., carboxylic acids, amides).
-
Slurry Preparation: In a vial, add a known amount of this compound and a stoichiometric amount (e.g., 1:1 molar ratio) of the co-former.
-
Solvent Addition: Add a small amount of a solvent in which both the API and the co-former are sparingly soluble.
-
Equilibration: Agitate the slurry at a constant temperature for an extended period (e.g., 3-7 days).
-
Solid Isolation and Analysis: Isolate the solid by filtration and analyze it using XRPD to determine if a new crystalline phase (the co-crystal) has formed.
Data Presentation
Table 1: Solubility of this compound in Common Solvents at 25 °C (Template)
| Solvent | Dielectric Constant | Polarity Index | Solubility (mg/mL) | Solubility Classification |
| Water | 80.1 | 10.2 | User to determine | User to classify |
| Ethanol | 24.6 | 5.2 | User to determine | User to classify |
| Methanol | 32.7 | 6.6 | User to determine | User to classify |
| Acetone | 20.7 | 5.1 | User to determine | User to classify |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | User to determine | User to classify |
| Dichloromethane (DCM) | 8.9 | 3.1 | User to determine | User to classify |
Solubility Classification (USP)
| Descriptive Term | Parts of Solvent Required for 1 Part of Solute |
| Very soluble | < 1 |
| Freely soluble | 1 - 10 |
| Soluble | 10 - 30 |
| Sparingly soluble | 30 - 100 |
| Slightly soluble | 100 - 1,000 |
| Very slightly soluble | 1,000 - 10,000 |
| Practically insoluble | > 10,000 |
Visualizations
References
Technical Support Center: 4-Methyl-2,6-naphthyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of 4-Methyl-2,6-naphthyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly cited. The first is a four-step synthesis commencing from 3,4-dimethylpyridine, which notably involves a Suzuki-Miyaura cross-coupling reaction and offers an overall yield of approximately 15%.[1] The second prominent method involves the cyclization of 2-(4-cyano-3-pyridyl)propionitrile using anhydrous hydrogen bromide.[2][3]
Q2: What are the primary scalability challenges to anticipate when producing this compound?
A2: Key scalability challenges include:
-
Reaction Control: Managing exothermic reactions, particularly during bromination or cyclization steps, becomes more difficult at a larger scale due to the decrease in the surface-area-to-volume ratio, which hinders efficient heat dissipation.[4]
-
Reagent Handling: The use of hazardous and corrosive reagents like anhydrous hydrogen bromide or elemental bromine presents significant handling and equipment challenges at an industrial scale.[5][6][7]
-
Catalyst Efficiency and Removal: In routes utilizing Suzuki-Miyaura coupling, ensuring the efficiency of the palladium catalyst and its subsequent removal to acceptable levels in the final product can be problematic.[1][8]
-
Product Purification: Isolating and purifying the final heterocyclic compound to the required specifications can be complex, often necessitating specialized techniques like recrystallization from specific solvent systems.
-
Impurity Profile: Side reactions may become more prevalent at a larger scale, leading to a more complex impurity profile and challenging purification.
Q3: Are there greener or safer alternative reagents or methods for the synthesis?
A3: Yes, for steps involving hazardous reagents, greener alternatives are being explored. For bromination, using N-bromosuccinimide (NBS) is a solid, more easily handled alternative to liquid bromine, though it has its own handling considerations.[5] Continuous flow photoreactions with NBS can offer a safer approach.[9] For Suzuki-Miyaura couplings, conducting the reaction in water using micellar catalysis is a more environmentally benign option.[10] In-situ generation of hazardous reagents, such as producing bromine from HBr and an oxidant within a closed flow system, can also enhance safety.[11]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Step at Scale
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Reaction Temperature | Verify internal reaction temperature. At high altitudes, the boiling point of the solvent may be lower, necessitating a sealed pressure vessel to maintain the required temperature.[1] |
| Inefficient Mixing | Ensure adequate agitation to maintain a homogeneous reaction mixture, preventing localized "hot spots" and ensuring efficient catalyst turnover.[2] |
| Catalyst Deactivation | Consider a ligand, solvent, and base screen to re-optimize the reaction conditions for the larger scale.[8] Ensure starting materials and solvents are free from impurities that could poison the palladium catalyst. |
| Poor Reagent Solubility | Explore the use of micellar catalysis with surfactants like TPGS-750-M in water to improve the solubility of organic substrates.[10] |
Issue 2: Difficulty in Removing Palladium Catalyst Residue
| Potential Cause | Troubleshooting Suggestion |
| Ineffective Work-up | Treat the reaction mixture with toluene and an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃) at elevated temperatures to help precipitate and remove palladium.[8] |
| Choice of Catalyst | Consider using a heterogeneous catalyst, such as palladium supported on silica monoliths, which can be more easily separated from the reaction mixture.[12] |
| Product Sequestration of Palladium | Evaluate different crystallization solvents and conditions, as the product's crystal lattice can sometimes trap residual catalyst. |
Issue 3: Poorly Controlled Exothermic Reaction During Cyclization/Bromination
| Potential Cause | Troubleshooting Suggestion | | Reduced Heat Dissipation at Scale | Reduce the rate of reagent addition. For highly exothermic processes, consider transitioning from a batch to a continuous flow process, which offers significantly better heat transfer.[13][14] | | Inadequate Cooling Capacity | Ensure the reactor's cooling system is sufficient for the heat output of the reaction. Calculate the adiabatic temperature rise to understand the worst-case scenario.[2] | | Localized Hot Spots | Improve stirring efficiency. Inadequate mixing can lead to localized temperature spikes that can accelerate side reactions or cause a runaway reaction.[2] |
Issue 4: Handling and Safety Concerns with Anhydrous Hydrogen Bromide
| Potential Cause | Troubleshooting Suggestion | | Corrosion and Equipment Integrity | Use glass-lined or other corrosion-resistant reactors and transfer lines. Anhydrous HBr is highly corrosive, especially in the presence of moisture.[7] | | Exposure Risk | Conduct all operations in a well-ventilated area or a closed system. Anhydrous HBr is a toxic gas that fumes in moist air.[7] | | In-situ Generation/Alternative Reagents | Consider generating HBr in-situ from a more manageable precursor if feasible for your specific reaction. Alternatively, explore synthetic routes that avoid the use of anhydrous HBr. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling for Naphthyridine Synthesis (Lab Scale)
-
Reaction Setup: In a nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the aryl halide precursor, the boronic acid or ester equivalent (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and ligand (e.g., Xantphos, 0.1 eq).
-
Solvent and Base Addition: Add a degassed solvent system (e.g., 2-butanol/water 7:3) and a base (e.g., K₃PO₄, 3 eq).
-
Reaction: Heat the mixture to reflux (e.g., 89-90°C) and stir vigorously for the required reaction time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium Removal from Crude Product
-
Reductive Treatment: Following the completion of the Suzuki-Miyaura reaction, add toluene and a 20% aqueous solution of sodium bisulfite (NaHSO₃) to the reaction mixture.
-
Heating: Heat the biphasic mixture to an elevated temperature (e.g., 60-80°C) with vigorous stirring for 1-2 hours.
-
Separation and Extraction: Cool the mixture and separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product with reduced palladium content. Further purification may be achieved through recrystallization or chromatography.[8]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in scale-up.
Caption: Impact of scale on reaction parameters.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. amarequip.com [amarequip.com]
- 3. Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. books.rsc.org [books.rsc.org]
- 7. lanxess.com [lanxess.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. connectsci.au [connectsci.au]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Scaling up of continuous-flow, microwave-assisted, organic reactions by varying the size of Pd-functionalized catalytic monoliths [beilstein-journals.org]
- 13. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 14. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 4-Methyl-2,6-naphthyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 4-Methyl-2,6-naphthyridine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
A1: The most common and effective techniques for analyzing impurities in this compound are High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Diode Array Detector (DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is well-suited for a wide range of organic impurities, while GC-MS is particularly useful for volatile and semi-volatile impurities.
Q2: What types of impurities can be expected in a sample of this compound?
A2: Impurities in this compound can originate from the manufacturing process or degradation.
-
Process-related impurities: These include unreacted starting materials, intermediates, and byproducts of side reactions. For example, if synthesized from 2-(4-cyano-3-pyridyl)propionitrile, residual amounts of this starting material or intermediates like 3-amino-1-bromo-4-methyl-2,6-naphthyridine could be present.
-
Degradation products: These can form due to exposure to heat, light, humidity, or reactive chemicals. Forced degradation studies are often performed to identify potential degradation products.[2][3][4]
Q3: How can I prepare a sample of this compound for HPLC analysis?
A3: A common starting point for sample preparation involves dissolving a precisely weighed amount of the this compound sample in a suitable solvent. The choice of solvent will depend on the HPLC method, but a mixture of acetonitrile and water is often a good starting point for reversed-phase chromatography. It is crucial to ensure the sample is fully dissolved to avoid issues with the injector and column.
Q4: What are the key validation parameters for an impurity detection method according to ICH guidelines?
A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an impurity detection method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Troubleshooting Guides
HPLC Method Troubleshooting
Issue 1: Peak Tailing for the this compound Peak
-
Possible Cause: Secondary interactions between the basic nitrogen atoms in the naphthyridine ring and acidic silanol groups on the silica-based column packing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled using a buffer. For basic compounds like this compound, a mobile phase with a slightly acidic pH (e.g., 3-4) can protonate the analyte and reduce interaction with silanol groups.
-
Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has been end-capped to minimize exposed silanol groups.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine, to the mobile phase to saturate the active silanol sites.
-
Lower Analyte Concentration: High concentrations can lead to peak overload and tailing. Try diluting the sample.
-
Issue 2: Poor Resolution Between this compound and an Impurity Peak
-
Possible Cause: Inadequate separation efficiency of the HPLC method.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Select a Different Column: A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity and potentially resolve the co-eluting peaks.[6]
-
Adjust Temperature: Lowering the column temperature can sometimes improve resolution, although it may increase analysis time and backpressure.
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Possible Cause: Contamination in the HPLC system or carryover from previous injections.
-
Troubleshooting Steps:
-
Run a Blank Gradient: Inject a blank solvent (mobile phase) to see if the ghost peaks are still present. This helps to isolate the source of contamination.
-
Clean the Injector: The autosampler needle and injection port can be sources of carryover. Implement a robust needle wash protocol.
-
Check Mobile Phase and Solvents: Ensure that the mobile phase components are of high purity and have been filtered.
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained compounds from previous analyses.
-
Experimental Protocols
Suggested Starting HPLC Method
This is a general-purpose reversed-phase HPLC method that can be used as a starting point for the analysis of impurities in this compound. Method optimization will likely be required.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile |
Suggested Starting GC-MS Method
This method is suitable for the analysis of volatile and semi-volatile impurities.
| Parameter | Suggested Condition |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Sample Preparation | Dissolve 1 mg/mL in Methanol |
Visualizations
Caption: Workflow for impurity analysis of this compound.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to 4-Methyl-2,6-naphthyridine and Other Naphthyridine Isomers for Researchers
An Objective Analysis of Physicochemical Properties and Biological Activities to Inform Drug Discovery and Development
Naphthyridines, a class of bicyclic heterocyclic compounds containing two nitrogen atoms, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The six isomers of naphthyridine, distinguished by the positions of their nitrogen atoms, and their derivatives have been investigated for their potential as anticancer, antimicrobial, and neurological agents. This guide provides a comparative overview of 4-Methyl-2,6-naphthyridine and other key naphthyridine isomers, presenting available physicochemical and biological data to aid researchers, scientists, and drug development professionals in their endeavors.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of naphthyridine isomers, such as melting point, boiling point, and pKa, are crucial for their solubility, absorption, and overall drug-like characteristics. While specific experimental data for this compound is limited in publicly available literature, the properties of its parent compound, 2,6-naphthyridine, and other isomers offer valuable insights.
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | pKa |
| 1,5-Naphthyridine | 69-75[1] | 152 (at 54 mmHg)[2] | 2.90 (Predicted)[3] | |
| 1,6-Naphthyridine | <40 | Not Available | Not Available | |
| 1,7-Naphthyridine | Not Available | Not Available | Not Available | |
| 1,8-Naphthyridine | 98-99.9[4][5] | 248.9 (Predicted)[4] | 3.39[4] | |
| 2,6-Naphthyridine | 114-115 | Not Available | Not Available | |
| 2,7-Naphthyridine | Not Available | 286[6] | Not Available | |
| This compound | (Structure not available) | Not Available | Not Available | Not Available |
Biological Activities: A Landscape of Therapeutic Potential
This compound is a naturally occurring alkaloid isolated from the plant Antirrhinum majus.[7] Some indolo[8][9]naphthyridine alkaloids, structurally related to this compound, have been reported to exert effects on the central nervous system, exhibiting hypnotic, curare-like, neuromuscular inhibitory, sedative, and hypotensive activities.[7][10]
The table below summarizes some of the reported biological activities of various naphthyridine derivatives, providing an indication of the therapeutic potential within each isomeric class.
| Isomer Class | Biological Activity | Example Derivative(s) | IC50 / MIC Values | Reference |
| 1,5-Naphthyridine | Anticancer | 10-methoxycanthin-6-one | IC50 = 1.58 µg/mL (DU145 prostate cancer cells) | [7][10] |
| Antibacterial, Antifungal | Canthin-6-one | MIC = 0.49 µg/mL (S. aureus), 3.91 µg/mL (E. coli), 3.91 µg/mL (antifungal) | [10] | |
| 1,6-Naphthyridine | Anticancer | Suberitine A and C | IC50 = 1.8 µM and 3.5 µM (P388 cell line) | [7][10] |
| 1,7-Naphthyridine | Anticancer | Bisleuconothine A | IC50 = 2.74 µM (SW480), 3.18 µM (HCT116), 1.09 µM (HT29), 3.05 µM (SW620) | [7] |
| 1,8-Naphthyridine | Antibacterial | Nalidixic acid derivatives | Not specified | [11] |
| 2,7-Naphthyridine | Antimalarial, Antifungal | Hadranthine A | IC50 = 120 ng/mL (P. falciparum), MIC = 20 µg/mL (C. albicans) | [7][10] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. Below are outlines for the synthesis of this compound and standard biological assays.
Synthesis of this compound
A detailed experimental procedure for the synthesis of this compound has been reported.[8][12][13] The synthesis involves a multi-step process starting from 2-(4-cyano-3-pyridyl)propionitrile.
Step 1: Cyclization to form 3-amino-1-bromo-4-methyl-2,6-naphthyridine
-
2-(4-cyano-3-pyridyl)propionitrile is treated with anhydrous hydrogen bromide in a suitable solvent.
-
The reaction mixture is stirred at room temperature to facilitate the cyclization.
-
The resulting product is isolated and purified.
Step 2: Debromination and Deamination to yield this compound
-
The 3-amino-1-bromo-4-methyl-2,6-naphthyridine is subjected to a series of reactions to remove the amino and bromo groups. This may involve diazotization followed by reduction.
-
The final product, this compound, is purified by crystallization or chromatography.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubation: Incubate the plates under conditions suitable for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways Modulated by Naphthyridine Derivatives
While the specific signaling pathways modulated by this compound are not well-defined, many bioactive heterocyclic compounds, including naphthyridine derivatives, are known to exert their effects by interacting with key cellular signaling pathways. For instance, some naphthyridines have been identified as kinase inhibitors, which can impact pathways like the MAPK and TGF-β signaling pathways, both of which are crucial in cell proliferation, differentiation, and apoptosis.
Caption: A simplified diagram of the MAPK signaling pathway, a common target for kinase inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other naphthyridine isomers based on currently available scientific literature. While there is a significant body of research on the synthesis and biological activities of various naphthyridine derivatives, there is a notable lack of direct comparative studies and quantitative data for this compound itself. The provided data on other isomers highlights the broad therapeutic potential of the naphthyridine scaffold. Further investigation into the specific properties and biological activities of this compound is warranted to fully understand its potential and to facilitate its development in medicinal chemistry. Researchers are encouraged to use the provided experimental protocols as a foundation for their own investigations into this promising class of compounds.
References
- 1. 1,5-Naphthyridine, 97+% | Fisher Scientific [fishersci.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,8-Naphthyridine price,buy 1,8-Naphthyridine - chemicalbook [chemicalbook.com]
- 5. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]
- 6. 2,7-naphthyridine, CasNo.253-45-2 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2,6-Naphthyridine, this compound, and t...: Ingenta Connect [ingentaconnect.com]
- 9. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
Validating the Biological Targets of 4-Methyl-2,6-naphthyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known biological activities of 4-Methyl-2,6-naphthyridine and outlines experimental workflows for the further validation of its putative biological targets. As a naturally occurring alkaloid isolated from Antirrhinum majus, this compound has shown a range of biological effects, including antimicrobial and central nervous system (CNS) activities.[1][2] This document summarizes the available quantitative data, compares it with established alternatives, and provides detailed experimental protocols to facilitate further research and drug development efforts.
Antimicrobial Activity: A Quantitative Comparison
This compound has demonstrated in-vitro activity against a panel of pathogenic bacteria and fungi. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values and provides a comparison with standard-of-care antimicrobial agents.
| Organism | This compound MIC (µM) | Comparator Agent | Typical MIC Range for Comparator (µg/mL) |
| Staphylococcus aureus | 10 | Vancomycin | 0.5 - 2 |
| Escherichia coli | 20 | Ciprofloxacin | 0.004 - 0.125 |
| Pseudomonas aeruginosa | 20 | Meropenem | 0.06 - 4 |
| Candida albicans | 10 | Fluconazole | 0.25 - 4 |
Data Interpretation: The available data indicates that this compound possesses moderate antimicrobial activity. While not as potent as established first-line antibiotics and antifungals, its novel scaffold may present an opportunity for the development of new antimicrobial agents, particularly in an era of growing resistance. Further studies are warranted to explore its spectrum of activity against a broader range of clinical isolates and to investigate its potential for synergistic effects with existing drugs.
Central Nervous System (CNS) Activity: A Qualitative Overview and Proposed Target Validation
Qualitative reports suggest that this compound exhibits effects on the central nervous system, including hypnotic, sedative, curare-like, and neuromuscular inhibitory activities.[1][2] However, to date, the specific molecular targets responsible for these effects have not been elucidated, and no quantitative data (e.g., IC50, Ki, or EC50 values) are available in the public domain.
The observed "curare-like" and neuromuscular inhibition effects suggest a potential interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.[3][4][5] The hypnotic and sedative effects point towards possible modulation of inhibitory neurotransmitter systems in the CNS, such as the GABAergic system, a common target for hypnotic drugs.[6][7][8][9]
To validate these putative targets, a systematic experimental approach is required. The following workflow outlines the key steps for identifying and characterizing the molecular targets of this compound's CNS activities.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
a. Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland.
-
This compound stock solution.
-
Positive control (standard antibiotic) and negative control (no drug) wells.
b. Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate broth in the microtiter plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
CNS Target Validation: Radioligand Binding Assay (Hypothetical for nAChR)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor, in this case, the nicotinic acetylcholine receptor.
a. Materials:
-
Membrane preparation from cells expressing the target nAChR subtype.
-
Radioligand with known high affinity for the target receptor (e.g., [³H]-epibatidine).
-
This compound in a range of concentrations.
-
Assay buffer (e.g., Tris-HCl with appropriate salts).
-
Glass fiber filters.
-
Scintillation counter.
b. Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand at a fixed concentration (typically at its Kd), and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value using competitive binding analysis software.
CNS Target Validation: In-Vitro Functional Assay (Hypothetical for GABAA Receptor)
This protocol outlines a functional assay to determine if this compound modulates the activity of the GABAA receptor, a ligand-gated ion channel.
a. Materials:
-
Cell line expressing the target GABAA receptor subtype (e.g., HEK293 cells).
-
Fluorescent membrane potential-sensitive dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
GABA (the natural ligand).
-
This compound in a range of concentrations.
-
Positive control (e.g., a known benzodiazepine).
-
Fluorometric imaging plate reader.
b. Procedure:
-
Culture the cells in a 96-well plate and load them with the membrane potential-sensitive dye.
-
Add varying concentrations of this compound to the wells and incubate.
-
Add a sub-maximal concentration of GABA to all wells to activate the GABAA receptor.
-
Measure the change in fluorescence over time using a fluorometric imaging plate reader. An influx of chloride ions upon receptor activation will cause a change in membrane potential, which is detected by the dye.
-
Determine the effect of this compound on the GABA-induced fluorescence change to assess its modulatory activity (e.g., potentiation or inhibition) and calculate the EC50 or IC50.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the potential signaling pathway for the hypnotic effects of this compound and a general experimental workflow for its validation.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuromuscular blocking agents [pharmacology2000.com]
- 5. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 6. Hypnotic and anxiolytic drugs | Pharmacology Education Project [pharmacologyeducation.org]
- 7. researchgate.net [researchgate.net]
- 8. acnp.org [acnp.org]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
2,6-Naphthyridine Scaffold: A Comparative Analysis in Kinase Inhibition Assays
For Immediate Release
In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that dictates potency, selectivity, and clinical potential. This guide provides a comparative analysis of the 2,6-naphthyridine scaffold, using key derivatives as exemplars, against other prominent heterocyclic compounds in relevant biochemical and cell-based assays. This objective overview is intended for researchers, scientists, and drug development professionals to inform scaffold selection in kinase-targeted drug discovery programs.
Introduction to 2,6-Naphthyridine
The 2,6-naphthyridine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry. Its rigid bicyclic structure and the specific arrangement of nitrogen atoms offer a unique three-dimensional geometry for interaction with biological targets. While the specific compound 4-Methyl-2,6-naphthyridine is a known natural product, recent research has focused on substituted 2,6-naphthyridine analogues, particularly in the realm of oncology, for their potential as potent and selective kinase inhibitors.
Performance in Kinase and Cell-Based Assays
Recent studies have highlighted the utility of the 2,6-naphthyridine scaffold in developing selective inhibitors for challenging kinase targets, such as Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma. The data presented below compares a lead 2,6-naphthyridine derivative with other heterocyclic compounds targeting various kinases.
Table 1: Comparative Inhibitory Activity of 2,6-Naphthyridine and Other Heterocyclic Kinase Inhibitors
| Compound ID | Scaffold | Target Kinase | Assay Type | IC50 (nM) | Cell Line | Reference |
| Compound 11 | 2,6-Naphthyridine | FGFR4 | Cell-based | 30 | Huh7 | [1] |
| Fisogatinib (8) | Pyrrolo[2,1-f][2][3][4]triazine | FGFR4 | Cell-based | 29 | Huh7 | [1] |
| Compound 22a | 1,6-Naphthyridinone | MET | Enzymatic | 9.0 | N/A | [5] |
| Compound 13f | 2,7-Naphthyridinone | MET | Enzymatic | Not Reported | N/A | [6] |
| Gefitinib | Quinazoline | EGFR | Enzymatic | 2-37 | N/A | [7] |
| Erlotinib | Quinazoline | EGFR | Enzymatic | 2 | N/A | [7] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | Enzymatic | 0.5 | N/A | [8] |
Note: The data presented is a compilation from multiple sources for comparative purposes. Direct head-to-head studies under identical conditions may not be available for all compounds.
As shown in the table, a 2,6-naphthyridine derivative (Compound 11) demonstrates nanomolar potency against the Huh7 hepatocellular carcinoma cell line, comparable to the established FGFR4 inhibitor, Fisogatinib, which is based on a different heterocyclic system.[1] This highlights the potential of the 2,6-naphthyridine scaffold in achieving high cellular efficacy. Furthermore, related naphthyridine isomers, such as 1,6-naphthyridinone and 2,7-naphthyridinone derivatives, have shown potent enzymatic inhibition of the MET kinase.[5][6] For context, well-established kinase inhibitors based on quinazoline and pyrazolo[3,4-d]pyrimidine scaffolds are also presented, showcasing the potency that can be achieved with these privileged structures.[7][8]
Experimental Methodologies
To ensure a clear understanding of the presented data, the general protocols for the key assays are detailed below.
Cell-Based Proliferation Assay (for FGFR4 Inhibition)
The anti-proliferative activity of the test compounds was assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The general steps are as follows:
-
Cell Culture: Human hepatocellular carcinoma (Huh7) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., 2,6-naphthyridine derivatives) and incubated for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Enzymatic Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against a specific kinase (e.g., MET, EGFR) is often determined using an in vitro enzymatic assay. A common method is a mobility shift assay or a luminescence-based assay.
-
Reagents: The assay mixture typically includes the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Incubation: The test compounds are pre-incubated with the kinase in an appropriate buffer to allow for binding.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer, often containing a chelating agent like EDTA to sequester divalent cations required for kinase activity.
-
Detection: The extent of substrate phosphorylation is quantified. In a mobility shift assay, this is done by electrophoretic separation of the phosphorylated and unphosphorylated substrate. In luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured, which is directly proportional to kinase activity.
-
IC50 Determination: The IC50 values are determined by measuring the kinase activity at various inhibitor concentrations and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of these assays, the following diagrams are provided.
Caption: Simplified FGFR4 signaling pathway targeted by 2,6-naphthyridine inhibitors.
Caption: General workflow for a cell-based MTT proliferation assay.
Conclusion
The 2,6-naphthyridine scaffold represents a promising and viable core for the development of novel kinase inhibitors. As demonstrated in the case of FGFR4 inhibition, derivatives of this scaffold can achieve cellular potency comparable to other established heterocyclic inhibitors.[1] While the quinazoline and pyrimidine cores are well-entrenched in numerous approved drugs, the unique structural features of 2,6-naphthyridine may offer advantages in achieving selectivity for certain kinase targets or in navigating complex intellectual property landscapes. Further exploration and derivatization of the 2,6-naphthyridine scaffold are warranted to fully unlock its potential in oncology and other therapeutic areas.
References
- 1. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of novel quinazoline-based 1,6-naphthyridinones as MET inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Cross-reactivity Profile of 4-Methyl-2,6-naphthyridine Derivatives as Protein Kinase C Inhibitors
A comparative guide for researchers and drug development professionals on the selectivity of 4-Methyl-2,6-naphthyridine derivatives, with a focus on their activity as inhibitors of Protein Kinase C (PKC) isozymes.
The this compound scaffold has emerged as a promising chemotype in the development of kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity of a representative compound from this series, 2-methyl-N-1-[3-(pyridin-4-yl)-2,6-naphthyridin-1-yl]propane-1,2-diamine (referred to as Compound 11 in foundational studies), against a panel of protein kinases. The data presented herein is crucial for assessing the selectivity and potential off-target effects of this class of compounds, informing further drug development efforts.
Quantitative Cross-reactivity Data
The inhibitory activity of the prototype this compound derivative, Compound 11, was assessed against a panel of protein kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound, highlighting its potency and selectivity for novel PKC isozymes, particularly PKCθ.
| Kinase Target | IC50 (nM) | Kinase Family | Notes |
| PKCθ | 15 | AGC (Novel PKC) | Primary Target |
| PKCδ | 21 | AGC (Novel PKC) | High Potency |
| PKCε | 23 | AGC (Novel PKC) | High Potency |
| PKCη | 29 | AGC (Novel PKC) | High Potency |
| PKCα | 160 | AGC (Classical PKC) | ~10-fold selectivity over novel PKCs |
| PKCβI | 200 | AGC (Classical PKC) | ~13-fold selectivity over novel PKCs |
| PKCβII | 230 | AGC (Classical PKC) | ~15-fold selectivity over novel PKCs |
| PKCγ | >10000 | AGC (Classical PKC) | Highly Selective |
| PKA | >10000 | AGC | Highly Selective |
| GSK3β | 2200 | CMGC | Moderate Off-Target |
| CDK2/CycA | >10000 | CMGC | Highly Selective |
| p38α | >10000 | CMGC | Highly Selective |
| Lck | >10000 | Tyrosine Kinase | Highly Selective |
| ZAP-70 | >10000 | Tyrosine Kinase | Highly Selective |
Data sourced from Van Eis, M. J. et al. (2011). Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372.[1][2]
Signaling Pathway and Experimental Workflow
To contextualize the inhibitory action of this compound derivatives, the following diagrams illustrate the Protein Kinase C-theta (PKCθ) signaling pathway and a general workflow for assessing kinase inhibition.
Experimental Protocols
The following provides a detailed methodology for a representative in vitro protein kinase C assay, which is a common method for determining the inhibitory potential of compounds like the this compound derivatives.
In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is based on the principles of radioactive phosphate incorporation into a substrate peptide.
1. Reagents and Materials:
-
Kinase Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.
-
PKC Enzyme: Purified, recombinant human PKC isozyme (e.g., PKCθ).
-
Substrate Peptide: A specific peptide substrate for PKC, such as Ac-MBP(4-14) or a similar validated peptide.
-
[γ-32P]ATP: Radiolabeled ATP (specific activity ~3000 Ci/mmol).
-
ATP Solution: 100 µM unlabeled ATP in water.
-
Lipid Activator: A mixture of phosphatidylserine (PS) and diacylglycerol (DAG) in a suitable buffer.
-
Test Compound: this compound derivative dissolved in DMSO, prepared in a serial dilution.
-
Stop Solution: 75 mM phosphoric acid.
-
P81 Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Scintillation Counter and Fluid.
2. Assay Procedure:
-
Prepare Reaction Mixture: For each reaction, prepare a master mix containing kinase buffer, the specific PKC isozyme, the substrate peptide, and the lipid activator.
-
Add Inhibitor: To individual wells of a 96-well plate, add a small volume of the serially diluted this compound derivative or DMSO for the control.
-
Initiate Kinase Reaction: Add the reaction mixture to the wells containing the inhibitor. To start the reaction, add a mixture of [γ-32P]ATP and unlabeled ATP to achieve a final desired ATP concentration (often at or near the Km for the specific kinase).
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by adding the stop solution. Spot an aliquot of the reaction mixture onto the P81 phosphocellulose paper.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. The final wash should be with ethanol to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
This comprehensive guide provides a foundation for understanding and further investigating the cross-reactivity of this compound derivatives. The provided data and protocols can aid researchers in designing experiments to evaluate the selectivity of these and similar compounds, a critical step in the development of novel kinase inhibitors.
References
In Vivo Efficacy of 2,6-Naphthyridine Derivatives as FGFR4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel 2,6-naphthyridine derivative, Compound 11, a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), against other FGFR inhibitors in the context of hepatocellular carcinoma (HCC). The aberrant signaling of the FGF19-FGFR4 pathway is a known oncogenic driver in a subset of HCC cases, making FGFR4 a compelling therapeutic target.[1][2] This document summarizes key preclinical in vivo data, details experimental methodologies, and visualizes the relevant biological pathways and workflows.
Mechanism of Action: The FGF19-FGFR4 Signaling Pathway
The FGF19-FGFR4 signaling axis plays a crucial role in bile acid homeostasis and hepatocyte proliferation. In certain cancers, particularly HCC, the overexpression of FGF19 leads to the activation of FGFR4. This activation, facilitated by the co-receptor β-Klotho (KLB), triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and inhibit apoptosis.[2][3] Selective inhibitors of FGFR4, such as the 2,6-naphthyridine derivatives, aim to block this oncogenic signaling.
References
Structure-Activity Relationship of 2,6-Naphthyridine Analogs as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount in the design of potent and selective therapeutics. This guide provides a comparative analysis of 2,6-naphthyridine analogs, a promising scaffold in kinase inhibitor development, with a focus on their activity against Protein Kinase C (PKC) and Fibroblast Growth Factor Receptor 4 (FGFR4).
The 2,6-naphthyridine core, a bicyclic heteroaromatic system, has emerged as a privileged scaffold in medicinal chemistry due to its ability to form key interactions with the ATP-binding site of various kinases. Modifications to this core structure have led to the development of potent and selective inhibitors for different kinase families, highlighting the versatility of this chemical entity in drug discovery. This guide summarizes key SAR findings for 2,6-naphthyridine analogs as inhibitors of PKC and FGFR4, presenting quantitative data, experimental methodologies, and a visual representation of a relevant signaling pathway.
Comparative Analysis of 2,6-Naphthyridine Analogs
The biological activity of 2,6-naphthyridine analogs is highly dependent on the nature and position of substituents on the naphthyridine core. The following tables summarize the SAR for two distinct series of 2,6-naphthyridine derivatives as inhibitors of PKC isozymes and FGFR4.
2,6-Naphthyridine Analogs as Protein Kinase C (PKC) Inhibitors
A series of 2,6-naphthyridine derivatives have been investigated as ATP-competitive inhibitors of PKC isozymes.[1][2] The study focused on optimizing the selectivity for novel PKC isotypes (δ, ε, η, θ) over classical isotypes (α, β). The core scaffold was substituted at the 8-position with anilines and at the 4-position with various groups.
| Compound ID | 8-Position Substituent | 4-Position Substituent | PKCδ IC50 (nM) | PKCε IC50 (nM) | PKCθ IC50 (nM) | PKCα IC50 (nM) |
| 1 | 3-aminoaniline | H | 100 | 250 | 1000 | >10000 |
| 2 | 3-methylaminoaniline | H | 32 | 100 | 320 | >10000 |
| 3 | 3-aminoaniline | Cl | 10 | 32 | 100 | 3200 |
| 4 | 3-methylaminoaniline | Cl | 3.2 | 10 | 32 | 1000 |
| 5 | 3-aminoaniline | Me | 3.2 | 10 | 32 | 1000 |
| 6 | 3-methylaminoaniline | Me | 1 | 3.2 | 10 | 320 |
Data sourced from Bioorganic & Medicinal Chemistry Letters, 21(24), 7367-7372.[1][2]
Key SAR Observations for PKC Inhibitors:
-
Substitution at the 8-position: The presence of an amino or methylamino group at the meta-position of the aniline ring is crucial for activity.
-
Substitution at the 4-position: Introduction of a small hydrophobic group, such as a chloro or methyl group, significantly enhances the potency against novel PKC isotypes and improves selectivity over classical isotypes.
-
General Trend: The combination of a 3-methylaminoaniline at the 8-position and a methyl group at the 4-position (Compound 6) resulted in the most potent and selective inhibitor in this series.
2,6-Naphthyridine Analogs as FGFR4 Inhibitors
Hepatocellular carcinoma (HCC) is a prevalent form of liver cancer, and aberrant signaling of the FGF19-FGFR4 pathway is a key oncogenic driver in a subset of HCC patients.[3][4] A novel series of 2,6-naphthyridine analogs have been designed and synthesized as selective FGFR4 inhibitors.[3][4]
| Compound ID | R1 Substituent | R2 Substituent | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Huh7 Cell Proliferation IC50 (nM) |
| 7 | H | H | 150 | >1000 | >1000 | >1000 | 850 |
| 8 | Me | H | 45 | >1000 | >1000 | >1000 | 210 |
| 9 | H | Cl | 25 | 850 | 900 | 780 | 150 |
| 10 | Me | Cl | 8 | 550 | 620 | 480 | 42 |
| 11 | Et | Cl | 5 | 480 | 510 | 410 | 25 |
Data sourced from Journal of Medicinal Chemistry, 2024, 67(10), 8445-8459.[3][4]
Key SAR Observations for FGFR4 Inhibitors:
-
R1 Substituent: Alkylation of the piperazine nitrogen generally improves potency, with an ethyl group (Compound 11) being slightly more favorable than a methyl group (Compound 10).
-
R2 Substituent: The introduction of a chlorine atom on the phenyl ring significantly enhances inhibitory activity against FGFR4 and cellular potency.
-
Selectivity: The analogs demonstrate high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the development of the 2,6-naphthyridine analogs.
Protein Kinase C (PKC) Inhibition Assay
The inhibitory activity of the compounds against PKC isozymes was determined using a radiometric filter binding assay. The assay measures the incorporation of 33P-ATP into a specific peptide substrate.
-
Reaction Mixture: The assay was performed in a total volume of 25 µL containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM CaCl2, 1 µM ATP (containing 1 µCi of [γ-33P]ATP), 10 µM of a specific peptide substrate, and the appropriate PKC isozyme.
-
Inhibitor Addition: Test compounds were dissolved in DMSO and added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The reaction was initiated by the addition of the enzyme and incubated for 15 minutes at 30°C.
-
Termination and Scintillation Counting: The reaction was terminated by the addition of 75 µL of 1% phosphoric acid. The mixture was then transferred to a phosphocellulose filter plate, which was washed three times with 0.75% phosphoric acid. After drying, a scintillation cocktail was added to each well, and the radioactivity was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
FGFR4 Kinase Inhibition Assay
The inhibitory activity against FGFR4 was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Assay Components: The assay was conducted in a 384-well plate in a final volume of 10 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, 1 mM DTT, recombinant human FGFR4 enzyme, a biotinylated poly-Glu-Tyr (4:1) substrate, and ATP.
-
Compound Preparation: Test compounds were serially diluted in DMSO and added to the assay plate.
-
Reaction Initiation and Incubation: The kinase reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature.
-
Detection: The reaction was stopped by the addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC). The plate was incubated for another hour at room temperature to allow for the binding of the detection reagents.
-
Data Acquisition and Analysis: The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The ratio of the emission signals was calculated, and the IC50 values were determined from the dose-response curves.
Cell Proliferation Assay (Huh7)
The anti-proliferative activity of the FGFR4 inhibitors was assessed in the Huh7 human hepatocellular carcinoma cell line, which has an amplified FGF19 gene.
-
Cell Seeding: Huh7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds for 72 hours.
-
Cell Viability Measurement: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Data Analysis: Luminescence was measured using a plate reader. The IC50 values, representing the concentration of compound that inhibits cell growth by 50%, were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FGF19-FGFR4 signaling pathway, a key target in hepatocellular carcinoma, and a general workflow for a structure-activity relationship study.
Caption: FGF19-FGFR4 Signaling Pathway and Inhibition by 2,6-Naphthyridine Analogs.
Caption: General Workflow for a Structure-Activity Relationship (SAR) Study.
References
- 1. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Naphthyridines as potent and selective inhibitors of the novel protein kinase C isozymes - OAK Open Access Archive [oak.novartis.com]
- 3. Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Off-Target Effects of Naphthyridine-Based Compounds in Cellular Models: A Comparative Guide
However, the broader naphthyridine scaffold is a well-established and privileged structure in medicinal chemistry, frequently utilized in the development of potent and selective kinase inhibitors.[3][4] To provide researchers, scientists, and drug development professionals with a relevant comparative guide, this document will focus on a well-characterized 2,6-naphthyridine derivative with available experimental data on its off-target profile.
For the purpose of this guide, we will examine a selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, herein referred to as Compound 11 , which features a 2,6-naphthyridine core. This compound was developed for the treatment of hepatocellular carcinoma (HCC) and has undergone selectivity profiling against other FGFR family members.[3][4]
Comparison of Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to unforeseen side effects and toxicities. The following table summarizes the inhibitory activity of Compound 11 against various FGFR isoforms.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. FGFR4 |
| FGFR4 | 1.2 | 1 |
| FGFR1 | >1000 | >833 |
| FGFR2 | >1000 | >833 |
| FGFR3 | >1000 | >833 |
Data sourced from a study on selective FGFR4 inhibitors.[3][4]
Cellular Activity in Hepatocellular Carcinoma Models
The on-target efficacy of Compound 11 was evaluated in HCC cell lines with aberrant FGF19-FGFR4 signaling.
| Cell Line | IC50 (nM) |
| Huh7 | 15 |
| Hep3B | 25 |
Data represents the half-maximal inhibitory concentration for cell proliferation.[3][4]
Signaling Pathway Perturbation
Compound 11 is designed to inhibit the FGF19-FGFR4 signaling pathway, which is a known oncogenic driver in a subset of HCC. The diagram below illustrates the intended mechanism of action.
Experimental Protocols
To ensure reproducibility and facilitate the design of further studies, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay quantifies the potency of a compound against a specific kinase.
-
Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinases; ATP; substrate peptide (e.g., poly(E,Y)4:1); test compound (Compound 11); kinase buffer; detection reagent (e.g., ADP-Glo™).
-
Procedure:
-
A kinase reaction is set up in a 384-well plate containing the kinase, the substrate peptide, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is quantified using a detection reagent.
-
The luminescence signal, which is proportional to kinase activity, is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Materials: Huh7 and Hep3B human hepatocellular carcinoma cell lines; cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics; test compound (Compound 11); CellTiter-Glo® luminescent cell viability assay reagent.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and the plate is incubated to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Luminescence is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.
-
Experimental Workflow for Off-Target Identification
A general workflow for identifying potential off-target effects of a novel compound is outlined below. This is a crucial step in preclinical drug development to assess the safety profile of a drug candidate.
Conclusion
While specific data on the off-target effects of this compound remains elusive, the analysis of structurally related compounds, such as the selective FGFR4 inhibitor Compound 11, provides valuable insights into the potential of the 2,6-naphthyridine scaffold. The high selectivity of Compound 11 for FGFR4 over other FGFR isoforms in both biochemical and cellular assays underscores the potential for developing highly specific inhibitors based on this core structure. To fully characterize the therapeutic potential and safety profile of this compound, a comprehensive off-target screening and profiling campaign, as outlined in the experimental workflow, would be necessary.
References
4-Methyl-2,6-naphthyridine: A Comparative Analysis of its Antimicrobial Activity
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, the naturally occurring compound 4-Methyl-2,6-naphthyridine has demonstrated promising activity against a range of bacterial and fungal pathogens. This guide provides a comparative benchmark of this compound against established clinical inhibitors, ciprofloxacin and fluconazole, supported by experimental data to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against several microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For a clear comparison, the MIC values of the broad-spectrum antibiotic ciprofloxacin and the antifungal agent fluconazole against the same or similar organisms are presented.
| Compound | Microorganism | MIC (µM) |
| This compound | Staphylococcus aureus | 10 |
| Staphylococcus castellani | 10 | |
| Pseudomonas aeruginosa | 10 | |
| Escherichia coli | 20 | |
| Candida albicans | 10 | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 |
| Staphylococcus castellani | Data not available | |
| Pseudomonas aeruginosa | 0.25 - 1 | |
| Escherichia coli | ≤1 | |
| Fluconazole | Candida albicans | ≤8 |
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method, a standardized procedure for antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.
Materials:
-
Test compounds (this compound, Ciprofloxacin, Fluconazole)
-
Microbial strains (Staphylococcus aureus, Staphylococcus castellani, Pseudomonas aeruginosa, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Solutions: Stock solutions of each test compound were prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the appropriate broth medium (CAMHB for bacteria, RPMI-1640 for fungi) in the 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Microbial colonies from a fresh agar plate were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. This suspension was then further diluted in the appropriate broth to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antimicrobial agent was inoculated with the standardized microbial suspension. Positive control wells (containing medium and inoculum but no drug) and negative control wells (containing medium only) were also included. The plates were incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: Following incubation, the plates were examined for visible turbidity. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the microorganism.
Visualizing Mechanisms and Workflows
To better understand the cellular processes affected by these inhibitors and the experimental design, the following diagrams are provided.
Caption: Quinolone antibiotics inhibit bacterial DNA replication.
Caption: Azole antifungals disrupt fungal cell membrane integrity.
Caption: Broth microdilution workflow for MIC determination.
Comparative Summary
This compound demonstrates notable antimicrobial activity against a panel of clinically relevant bacteria and a common fungal pathogen. When benchmarked against ciprofloxacin, a potent fluoroquinolone antibiotic, this compound exhibits a higher MIC for the tested bacteria, indicating lower potency. For instance, the MIC of this compound against S. aureus is 10 µM, whereas ciprofloxacin is effective at concentrations of 1 µM or lower. A similar trend is observed for P. aeruginosa and E. coli.
Against the fungal pathogen Candida albicans, this compound shows an MIC of 10 µM. In comparison, the established antifungal fluconazole is typically effective at MICs of 8 µM or lower.
While this compound may not surpass the potency of these established clinical agents, its broad-spectrum activity warrants further investigation. Its natural origin and novel scaffold could offer advantages in overcoming existing resistance mechanisms. Future research should focus on structure-activity relationship studies to potentially enhance its potency and elucidate its precise mechanism of action. This preliminary data provides a strong foundation for the continued exploration of this compound as a lead compound in the development of new antimicrobial therapies.
Safety Operating Guide
Proper Disposal of 4-Methyl-2,6-naphthyridine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of nitrogen-containing heterocyclic compounds. A specific Safety Data Sheet (SDS) for 4-Methyl-2,6-naphthyridine could not be located through our search. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed chemical waste disposal company to ensure compliance with all federal, state, and local regulations.
General Disposal Principles for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocyclic compounds can exhibit a range of toxicological and environmental properties. Therefore, a cautious and informed approach to their disposal is essential. The following steps provide a general framework for managing the waste of this compound and similar chemicals.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or a mixture with other chemicals. The composition of the waste stream will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it separate from non-hazardous and other reactive waste.
Step 2: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. Based on the general handling precautions for similar heterocyclic compounds, the following PPE is recommended:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are essential.
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step 3: Waste Containment and Labeling
-
Use Appropriate Containers: Collect waste in a designated, compatible, and leak-proof container. The container should be in good condition and have a secure lid.
-
Label Containers Clearly: All waste containers must be clearly labeled with the full chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings. Follow your institution's specific labeling requirements.
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Step 5: Arrange for Professional Disposal
-
Contact a Licensed Waste Disposal Vendor: The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Your institution's EHS department will have approved vendors for this purpose.
-
Provide Complete Information: When arranging for pickup, provide the waste disposal vendor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, no quantitative data regarding disposal limits or reportable quantities can be provided. It is crucial to consult with your EHS department and the chosen waste disposal vendor to determine any applicable regulatory thresholds.
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these general principles and, most importantly, consulting with your local safety officials and professional waste disposal services, you can ensure the safe and compliant management of this compound waste. Building a strong foundation of trust in laboratory safety begins with a commitment to responsible chemical handling and disposal.
Personal protective equipment for handling 4-Methyl-2,6-naphthyridine
Essential Safety and Handling Guide for 4-Methyl-2,6-naphthyridine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety protocols for structurally similar naphthyridine compounds and general laboratory safety principles. Naphthyridine derivatives are known to exhibit biological activity and should be handled with caution by trained personnel only.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN 166 or NIOSH standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron. | Gloves should be inspected before use and disposed of after contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Consult with a safety professional for respirator selection. |
| Foot Protection | Closed-toe shoes. | --- |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing risks.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to control vapor and dust exposure.
-
Ensure safety equipment, including an eyewash station and safety shower, is readily accessible.
-
Before handling, review the available safety information for naphthyridine compounds.
2. Handling the Compound:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling.
3. Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste.
-
Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Incineration is a common method for the disposal of similar aromatic compounds.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, should also be disposed of as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
-
Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

